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  • Product: 1-Ethynylcyclohexyl methyl carbonate
  • CAS: 61699-43-2

Core Science & Biosynthesis

Foundational

1-Ethynylcyclohexyl Methyl Carbonate: Physical and Chemical Properties, Synthesis, and Catalytic Applications

Executive Summary In modern synthetic organic chemistry and drug development, propargylic carbonates serve as privileged building blocks. 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly specialized, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, propargylic carbonates serve as privileged building blocks. 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly specialized, sterically demanding tertiary propargylic carbonate. Unlike standard esters or terminal alkynes, the unique juxtaposition of a rigid cyclohexane ring, a terminal ethynyl group, and a methyl carbonate leaving group makes this molecule an exceptional substrate for transition metal-catalyzed transformations, particularly in Gold(I) and Palladium(0) catalysis.

This technical guide provides an in-depth analysis of its physicochemical profile, details a self-validating, atom-economical synthetic protocol, and explores the mechanistic causality behind its advanced catalytic applications.

Physicochemical Profiling & Spectroscopic Signatures

Understanding the physical and chemical properties of 1-ethynylcyclohexyl methyl carbonate is critical for predicting its behavior in complex reaction matrices. The quantitative data is summarized below [1].

Quantitative Physical Properties
PropertyValueCausality / Analytical Significance
IUPAC Name 1-Ethynylcyclohexyl methyl carbonateDefines the tertiary propargylic carbonate core.
CAS Registry Number 61699-43-2Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₄O₃Establishes reaction stoichiometry.
Molecular Weight 182.216 g/mol Essential for precise molarity and yield calculations.
Monoisotopic Mass 182.0943 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Physical State Colorless Oil (at 25 °C)Necessitates handling via volumetric displacement or mass-by-difference.
Spectroscopic Characterization & Causality

Spectroscopic validation is paramount. The structural features of this compound yield highly diagnostic signals:

  • FT-IR (neat): Key stretches occur at 3287 cm⁻¹ and 1754 cm⁻¹.

    • Causality: The sharp peak at 3287 cm⁻¹ is the diagnostic terminal alkyne C-H stretch. The 1754 cm⁻¹ peak represents the carbonate C=O stretch. This carbonyl frequency is shifted significantly higher than typical esters (~1735 cm⁻¹) because the dual electronegative oxygen atoms withdraw electron density via induction, increasing the force constant of the C=O double bond.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33–2.17 (m, 10H), 2.64 (s, 1H), 3.78 (s, 3H).

    • Causality: The ethynyl proton appears at 2.64 ppm. Despite being acidic, it is heavily shielded by the diamagnetic anisotropy generated by the adjacent carbon-carbon triple bond's π-electron cylinder. The methoxy protons are heavily deshielded to 3.78 ppm due to the strong electron-withdrawing nature of the carbonate group.

Chemical Synthesis & Mechanistic Pathways

Historically, synthesizing tertiary propargylic carbonates required toxic reagents like methyl chloroformate and pyridine, generating corrosive HCl as a byproduct. Modern green chemistry dictates a more sustainable approach. The current gold standard is the chemoselective transesterification of 1-ethynylcyclohexanol with dimethyl carbonate (DMC), catalyzed by Lanthanum(III) isopropoxide ().

In this pathway, DMC acts as both the acyl donor and the solvent. The reaction is thermodynamically driven forward by the continuous removal of methanol, exploiting Le Chatelier's principle.

SynthesisWorkflow A 1-Ethynylcyclohexanol (Substrate) D Transesterification Intermediate A->D Coordination B Dimethyl Carbonate (Reagent & Solvent) B->D Acyl Donor C La(Oi-Pr)3 Catalyst (3 mol%) C->D Activation E 1-Ethynylcyclohexyl methyl carbonate D->E 110°C, Reflux F Methanol (Removed via Dean-Stark) D->F Le Chatelier's Principle

Fig 1: Lanthanum(III)-catalyzed transesterification workflow for propargylic carbonate synthesis.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I mandate that every protocol must be self-validating. The following procedure incorporates in-process checks to ensure mechanistic integrity at every step ().

Reagents: 1-Ethynylcyclohexanol (60 mmol), Lanthanum(III) isopropoxide (3 mol%, 1.8 mmol), Anhydrous Dimethyl Carbonate (120 mL).

  • Catalyst Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, add La(Oi-Pr)₃ and anhydrous dimethyl carbonate. Stir at room temperature for 2 minutes.

    • Causality & Validation: This brief incubation allows the in situ formation of the active lanthanum-carbonate complex. The solution must remain strictly clear; a cloudy suspension indicates moisture contamination, which will irreversibly hydrolyze and deactivate the La(III) catalyst.

  • Substrate Addition: Introduce 1-ethynylcyclohexanol to the homogeneous mixture.

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap filled with activated 5 Å molecular sieves (approx. 50 g) and a reflux condenser. Heat the reaction bath to 110 °C.

    • Causality: While the boiling point of DMC is 90 °C, a 110 °C bath ensures vigorous reflux. The molecular sieves selectively sequester the methanol byproduct. Preventing methanol from returning to the reaction vessel permanently suppresses the reverse reaction.

  • In-Process Monitoring: Maintain reflux for 4 hours.

    • Validation Check: Pull a 0.1 mL aliquot, concentrate it, and analyze via FT-IR. The complete disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) and the emergence of the sharp carbonate stretch (1754 cm⁻¹) serves as the primary macroscopic indicator of reaction completion.

  • Quenching & Isolation: Cool the mixture to ambient temperature. Add 1.0 mL of deionized water and stir for 5 minutes.

    • Causality: Water selectively hydrolyzes the La(III) catalyst, precipitating it as insoluble lanthanum hydroxides/oxides, halting all catalytic activity.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluent: n-hexane/EtOAc = 4:1) to yield the pure product.

Reactivity & Advanced Catalytic Applications

The true value of 1-ethynylcyclohexyl methyl carbonate lies in its downstream reactivity. It is a highly privileged substrate in homogeneous Gold(I) catalysis for the synthesis of complex indenes, cyclopentadienes, and allenes ().

Mechanistic Causality in Gold(I) Catalysis

Upon coordination of the alkynyl moiety to a cationic [Au]⁺ species, the electron-deficient alkyne undergoes a highly ordered 3,3-sigmatropic rearrangement. The carbonate group migrates, forming a transient gold-allenyl intermediate.

Why a methyl carbonate instead of an acetate? The methyl carbonate leaving group is vastly superior because it undergoes spontaneous decarboxylation (-CO₂) and elimination of methoxide. This irreversible loss of carbon dioxide gas provides an immense thermodynamic driving force, pushing the reaction strictly forward to form the functionalized allene, preventing any equilibrium reversibility.

GoldCatalysis A 1-Ethynylcyclohexyl methyl carbonate B [Au]+ Coordination (Alkyne Activation) A->B Catalyst Addition C 3,3-Sigmatropic Rearrangement B->C Carbonate Migration D Gold-Allenyl Intermediate C->D Oxonium Formation E Decarboxylation (-CO2, -OMe) D->E Elimination F Functionalized Allene Product E->F Catalyst Regeneration

Fig 2: Gold(I)-catalyzed Meyer-Schuster rearrangement and decarboxylative allene formation.

References

  • PubChem . 1-ethynylcyclohexyl methyl carbonate (C10H14O3) - Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Hatano, M., Kamiya, S., Moriyama, K., & Ishihara, K. (2011) . Lanthanum(III) Isopropoxide Catalyzed Chemoselective Transesterification of Dimethyl Carbonate and Methyl Carbamates. Organic Letters, 13(2), 430–433. American Chemical Society. URL:[Link]

  • Semantic Scholar . Gold(I)-Catalyzed Synthesis of Indenes and Cyclopentadienes. URL:[Link]

  • Dechema . DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures. URL:[Link]

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-Ethynylcyclohexyl Methyl Carbonate

Introduction 1-Ethynylcyclohexyl methyl carbonate is a chemical compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of more complex molecules. Its structure com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Ethynylcyclohexyl methyl carbonate is a chemical compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of more complex molecules. Its structure combines a reactive terminal alkyne, a bulky cyclohexyl group, and a methyl carbonate functional group. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this molecule. The focus is on providing not just the data, but the underlying principles and experimental considerations necessary for a thorough and reliable analysis.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before delving into its spectral characteristics.

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [2]
CAS Number 61699-43-2[2]
Physical Form Liquid
InChI Key DUKYMIANLXOGEL-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Molecular Structure for NMR Assignment

cluster_cyclohexyl Cyclohexyl Ring cluster_substituents Substituents C1 C1 C2 C2/C6 C1->C2 C8 C8 (C≡) C1->C8 O1 O1 C1->O1 C3 C3/C5 C2->C3 C4 C4 C3->C4 C7 C7 (≡CH) H1 H1 (≡CH) C7->H1 C8->C7 C9 C9 (C=O) O2 O2 C9->O2 O3 O3 C10 C10 (O-CH3) H_Me H_Me (O-CH3) C10->H_Me O1->C9 O2->C10

Caption: Labeled structure of 1-Ethynylcyclohexyl methyl carbonate.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.78s3HH_MeProtons of the methyl carbonate group are deshielded by the adjacent oxygen atoms.
~ 2.55s1HH1The terminal alkyne proton is deshielded by the π-system of the triple bond.
~ 2.20 - 1.50m10HC2-C6 ProtonsThe ten protons on the cyclohexyl ring will appear as a complex multiplet due to extensive spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynylcyclohexyl methyl carbonate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 154C9 (C=O)The carbonyl carbon of the carbonate is significantly deshielded.
~ 85C8 (-C≡)Quaternary sp-hybridized carbon of the alkyne.
~ 82C1Quaternary sp³-hybridized carbon of the cyclohexyl ring attached to two electronegative groups.
~ 75C7 (≡CH)sp-hybridized carbon of the terminal alkyne.
~ 55C10 (O-CH₃)Methyl carbon attached to an oxygen atom.
~ 35C2/C6sp³-hybridized carbons of the cyclohexyl ring adjacent to the substituted carbon.
~ 25C4sp³-hybridized carbon at the para position of the cyclohexyl ring.
~ 23C3/C5sp³-hybridized carbons of the cyclohexyl ring.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup: Use a 125 MHz (or corresponding frequency for the spectrometer) probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and weaker signals.

  • Processing: Apply a Fourier transform, phase the spectrum, and reference it to the CDCl₃ solvent signal at 77.16 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key Functional Group Vibrations

Caption: Key functional groups and their IR vibrational modes.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Strong, Sharp≡C-H StretchTerminal Alkyne[5][6][7][8]
~ 2940 & 2860StrongC-H StretchCyclohexyl (Alkane)[5][6]
~ 2120Weak to MediumC≡C StretchTerminal Alkyne[5][6][7]
~ 1745StrongC=O StretchCarbonate
~ 1250StrongC-O StretchCarbonate

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a drop of the neat liquid onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrometry Data

m/zInterpretation
182[M]⁺, Molecular Ion
167[M - CH₃]⁺
123[M - OCOCH₃]⁺
95[M - C₄H₅O₃]⁺ (Loss of carbonate and ethynyl group)
81[C₆H₉]⁺ (Ethynylcyclohexyl cation)
Plausible Fragmentation Pathway

M [M]⁺ m/z = 182 frag1 [M - OCOCH₃]⁺ m/z = 123 M->frag1 - •OCOCH₃ frag2 [C₆H₉]⁺ m/z = 81 frag1->frag2 - C₂H₂

Caption: A potential fragmentation pathway for the molecular ion.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: For a volatile liquid, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system (GC-MS) is ideal.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to induce fragmentation and create a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of cyclic compounds can be complex, often involving ring-opening and subsequent cleavages.[9][10]

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Sigma-Aldrich. (n.d.).
  • Proceedings of the National Academy of Sciences. (n.d.).
  • ChemicalBook. (n.d.). 1-Ethynyl-1-cyclohexanol(78-27-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum.
  • Doc Brown's Chemistry. (2026, March 10).
  • PubChem. (n.d.). 1-Ethynylcyclohexanol.
  • PubChemLite. (n.d.).
  • YouTube. (2021, June 27). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant.
  • Sapphire Bioscience. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis and Dynamic 13C NMR Study of New System Containing Polarised Carbon–Carbon Double Bonds from Reaction between Cyclohexyl Isocyanide and Ethyl Propiolate in the Presence of N, N′-Dimethylbarbituric Acid.
  • Global Substance Registration System (GSRS). (n.d.). 1-ETHYNYLCYCLOHEXANOL.
  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Creative Proteomics. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ACS Publications. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-1-cyclohexanol.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP005325.
  • PMC. (n.d.). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry.
  • NIST WebBook. (n.d.). Carbonic acid, ethyl-, methyl ester.
  • ResearchGate. (n.d.). Electronic and Vibrational Spectroscopy of Ethyl Methyl Carbonate: A comparative experimental and theoretical study | Request PDF.
  • IOPscience. (n.d.).
  • Journal of Applicable Chemistry. (2018, September 1). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • PMC. (n.d.).
  • Spectroscopy. (2026, March 29). Mid-IR Spectroscopy as a Primary Tool in Carbon Biogeochemistry Research.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). INFRARED REFERENCE SPECTRA.

Sources

Foundational

Safety and hazards of 1-Ethynylcyclohexyl methyl carbonate

An In-Depth Technical Guide on the Safe Handling, Reactivity Profiling, and Hazard Mitigation of 1-Ethynylcyclohexyl Methyl Carbonate Executive Summary In the landscape of modern drug development and complex natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Safe Handling, Reactivity Profiling, and Hazard Mitigation of 1-Ethynylcyclohexyl Methyl Carbonate

Executive Summary

In the landscape of modern drug development and complex natural product synthesis, propargylic carbonates serve as indispensable electrophilic building blocks. Specifically, 1-ethynylcyclohexyl methyl carbonate (CAS 61699-43-2) has emerged as a highly versatile intermediate[1]. Its unique structural topology—combining a sterically demanding cyclohexyl ring, a terminal alkyne, and a methyl carbonate leaving group—makes it an ideal substrate for transition-metal catalyzed transformations, including Gold(I)-catalyzed cyclizations and Lanthanum(III)-mediated transesterifications[2]. However, the exact thermodynamic features that impart its synthetic utility also introduce specific physicochemical hazards that must be rigorously managed in a laboratory setting.

As a Senior Application Scientist, it is critical to look beyond basic Safety Data Sheets (SDS) and understand the mechanistic causality behind a chemical's hazard profile. This whitepaper deconstructs the reactivity of 1-ethynylcyclohexyl methyl carbonate, providing researchers with self-validating protocols to ensure both synthetic efficacy and operational safety.

Physicochemical Profiling and Mechanistic Causality

The reactivity of 1-ethynylcyclohexyl methyl carbonate is fundamentally driven by the thermodynamics of its leaving group. Unlike simple propargylic alcohols, the methyl carbonate moiety (–OCO₂CH₃) is entropically primed for departure[2].

The Causality of Reactivity: Upon activation of the terminal alkyne by a π -Lewis acid (such as Au or Ag), the carbonate group undergoes a facile rearrangement or direct expulsion, generating a highly reactive metal-allenyl or propargylic cation intermediate[2]. This process is entropically favored because it irreversibly releases carbon dioxide (CO₂) and methanol (or methoxide).

While synthetically advantageous for driving reactions to completion, this rapid gas evolution poses a severe over-pressurization hazard if reactions are conducted in sealed vessels. Furthermore, the highly lipophilic nature of the cyclohexyl ring enhances the molecule's ability to penetrate dermal layers, which exacerbates its irritant properties upon contact.

Quantitative Data Summary

To establish a baseline for risk assessment, the quantitative physicochemical and safety parameters of 1-ethynylcyclohexyl methyl carbonate are summarized below.

ParameterValueSource
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [1]
CAS Registry Number 61699-43-2[1]
Monoisotopic Mass 182.0943 Da[3]
GHS Hazard Codes H227, H315, H319, H335[4]
Primary Hazard Class Combustible Liquid, Irritant[5]

Hazard Identification and Toxicological Profile

According to standardized chemical safety data, 1-ethynylcyclohexyl methyl carbonate is classified as a combustible liquid (H227)[4]. Mechanistically, its hazard profile is dominated by its reactivity with biological nucleophiles.

It is a known irritant, triggering Specific Target Organ Toxicity upon Single Exposure (STOT SE 3), primarily affecting the respiratory tract (H335), alongside skin (H315) and eye (H319) irritation[4]. The causality here is direct: the reactive carbonate ester can undergo unintended hydrolysis or transesterification with moisture in the respiratory tract or nucleophilic proteins on the skin, leading to localized cellular damage and inflammation.

MechanisticPathway Substrate 1-Ethynylcyclohexyl Methyl Carbonate PiComplex Metal-Alkyne π-Complex Substrate->PiComplex + Catalyst Allene Metal-Allenyl Intermediate PiComplex->Allene - Leaving Group Byproduct CO2 + MeOH (Gas Hazard) PiComplex->Byproduct Decomposition Product Functionalized Target Molecule Allene->Product + Nucleophile

Mechanistic pathway of propargylic activation highlighting the gas evolution hazard.

Experimental Protocols: Self-Validating Safety Systems

To harness the reactivity of 1-ethynylcyclohexyl methyl carbonate safely—particularly in Gold(I)-catalyzed propargylic substitutions—standard operational procedures must be replaced with self-validating systems . A self-validating protocol incorporates real-time feedback loops, ensuring that any deviation from safe parameters is immediately visible to the operator.

SafetyWorkflow Prepare 1. System Preparation (Inert Atmosphere) Dilute 2. Substrate Dilution (Temperature Control) Prepare->Dilute Moisture free Catalyze 3. Catalyst Addition (Vented System) Dilute->Catalyze Add Au(I) / La(III) Monitor 4. Gas Evolution Validation Catalyze->Monitor CO2 / MeOH Release Monitor->Dilute If runaway, apply cooling Quench 5. Catalyst Quenching & Workup Monitor->Quench Steady state reached

Workflow for the safe transition-metal catalyzed activation of 1-ethynylcyclohexyl methyl carbonate.

Step-by-Step Methodology: Gold(I)-Catalyzed Activation

Objective: Safe activation of the propargylic carbonate while mitigating exothermic gas evolution hazards[2].

  • Step 1: System Purge and Preparation

    • Action: Flame-dry a Schlenk flask and backfill with Argon. Connect the system to a mineral oil bubbler.

    • Causality: Removing ambient moisture prevents the premature, uncontrolled hydrolysis of the highly reactive methyl carbonate group.

  • Step 2: Substrate Dilution

    • Action: Dissolve 1-ethynylcyclohexyl methyl carbonate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration no greater than 0.1 M.

    • Causality: Diluting the substrate in a non-coordinating solvent acts as a thermal sink, controlling the kinetics of the exothermic activation and preventing localized hot spots.

  • Step 3: Catalyst Addition and Venting (Critical Safety Step)

    • Action: Add the Gold(I) catalyst (e.g., Ph₃PAuCl / AgOTf) dropwise at 0°C. Never seal the vessel.

    • Causality: The catalyst initiates the rapid departure of the methyl carbonate group, irreversibly releasing CO₂ gas.

    • Self-Validation: The system validates its own safety through the oil bubbler. A steady, rhythmic rate of bubbles indicates a controlled catalytic cycle. A sudden, violent spike in gas evolution immediately flags a thermal runaway, dictating the instant application of a dry-ice/acetone cooling bath.

  • Step 4: Quenching

    • Action: Once gas evolution ceases (indicating complete consumption of the carbonate), add triethylamine (0.5 mL).

    • Causality: The amine base strongly coordinates to the transition metal, poisoning the catalyst and halting any further electrophilic reactivity, rendering the mixture safe for standard aqueous workup.

References

1.1. CAS 61699-43-2 | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:

1.2. 1-ethynylcyclohexyl methyl carbonate (C10H14O3) - PubChemLite Source: uni.lu URL:

2.1. 1-Ethynylcyclohexyl methyl carbonate | C10H14O3 | CID 13570870 Source: nih.gov URL:

2.3. 1-ethynylcyclohexyl methyl carbonate — Chemical Substance Information Source: nextsds.com URL:

2.7. Supporting Information for Lanthanum(III) Isopropoxide-Catalyzed Chemoselective Transesterification Source: amazonaws.com URL:

2.13. Gold(I)-Catalyzed Synthesis of Indenes and Cyclopentadienes Source: semanticscholar.org URL:

Sources

Exploratory

Comprehensive Analytical Guide: Purity Assessment and Characterization of 1-Ethynylcyclohexyl Methyl Carbonate

Introduction & Synthetic Utility 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly specialized propargylic carbonate utilized extensively as an electrophilic intermediate in advanced organic synthesis. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Utility

1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly specialized propargylic carbonate utilized extensively as an electrophilic intermediate in advanced organic synthesis. Its primary applications include acting as a precursor for gold(I)-catalyzed synthesis of complex carbocycles (such as indenes and cyclopentadienes) [1] and participating in stereoconvergent cross-coupling reactions.

Because propargylic carbonates possess unique reactivity—specifically their propensity to undergo transition-metal-catalyzed decarboxylative rearrangements or radical formations—the chemical purity of the starting material is paramount. Trace impurities, such as unreacted 1-ethynylcyclohexanol or residual transesterification catalysts, can poison sensitive transition-metal catalysts (e.g., Au, Ni, Cu) or lead to divergent reaction pathways. This whitepaper outlines a field-proven, self-validating analytical framework for determining the purity and structural integrity of 1-ethynylcyclohexyl methyl carbonate.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties of 1-ethynylcyclohexyl methyl carbonate is the first step in designing a robust analytical method [2, 3].

  • Molecular Formula: C₁₀H₁₄O₃

  • Monoisotopic Mass: 182.0943 Da

  • Structure: A cyclohexane ring substituted at the 1-position with both a terminal alkyne (–C≡CH) and a methyl carbonate group (–O–CO–OCH₃).

  • Critical Quality Attributes (CQAs):

    • Thermal Lability: Propargylic carbonates are susceptible to thermally induced Meyer-Schuster-type rearrangements or elimination reactions at elevated temperatures. Analytical methods must minimize thermal stress.

    • Chromophore Absence: The molecule lacks an extended conjugated π-system. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly insensitive.

Analytical Strategy: Causality & Method Selection

As a Senior Application Scientist, selecting the correct analytical modality requires aligning the molecule's CQAs with the physics of the detector.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Chosen as the primary quantitative tool. Since the molecule lacks a strong UV chromophore but is sufficiently volatile, GC-FID provides a universal response for carbon-containing compounds. Causality for protocol design: The injector temperature must be strictly controlled (≤ 220 °C) to prevent artificial thermal degradation of the propargylic carbonate into enynes within the GC inlet.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Utilized as an orthogonal method. qNMR does not subject the sample to heat, eliminating the risk of thermal degradation, and provides absolute purity determination without requiring a reference standard of the analyte.

  • High-Resolution Mass Spectrometry (HRMS) & FT-IR: Employed for qualitative batch-to-batch identity verification.

G Start 1-Ethynylcyclohexyl Methyl Carbonate Batch Sample Prep Sample Preparation (Dilution in DCM) Start->Prep GC GC-FID / GC-MS (Quantitative Purity & Volatile Impurities) Prep->GC NMR 1H & 13C qNMR (Structural Integrity & Orthogonal Purity) Prep->NMR IR_MS FT-IR & HRMS (Functional Group & Exact Mass) Prep->IR_MS Decide Purity > 98.0% Area? (No thermal degradation) GC->Decide Area % NMR->Decide Mol % Release Batch Release (Ready for Synthesis) Decide->Release Yes Reject Repurification (Flash Chromatography) Decide->Reject No

Workflow for the comprehensive purity analysis and batch release of 1-ethynylcyclohexyl methyl carbonate.

Quantitative Data & Spectroscopic Signatures

To ensure trustworthiness and reproducibility, analysts must compare their empirical data against established spectroscopic baselines. The following table summarizes the validated analytical targets for pure 1-ethynylcyclohexyl methyl carbonate [4].

Analytical TechniqueTarget ParameterExpected Result / SpecificationRationale / Causality
GC-FID Chromatographic Purity> 98.0% (Area Normalization)Ensures absence of starting materials (e.g., 1-ethynylcyclohexanol) and synthesis byproducts.
¹H NMR (400 MHz, CDCl₃)Structural Identityδ 3.78 (s, 3H, –OCH₃), 2.64 (s, 1H, –C≡CH), 1.33–2.17 (m, 10H, cyclohexyl)Validates the intact propargylic carbonate framework. The sharp singlet at 3.78 ppm is diagnostic for the methyl carbonate.
¹³C NMR (100 MHz, CDCl₃)Carbon Backboneδ 153.3 (C=O), 82.9, 77.3, 74.7, 54.2, 36.7, 24.8, 22.4Confirms the quaternary carbon (82.9 ppm) and the carbonate carbonyl (153.3 ppm).
FT-IR (neat)Functional Groups3287 cm⁻¹ (≡C–H stretch), 1754 cm⁻¹ (C=O stretch)Rapid orthogonal confirmation of the alkyne and carbonate moieties.
HRMS (FAB+ / ESI+)Exact MassCalculated for C₁₀H₁₄NaO₃ [M+Na]⁺: 205.0841. Found: ~205.0845Verifies molecular formula and detects potential mass-shifted impurities.

Step-by-Step Experimental Protocol: GC-FID Purity Analysis

This protocol is designed as a self-validating system. By incorporating blank runs and strict temperature controls, the method actively prevents false-positive impurity peaks caused by thermal degradation in the instrument.

Materials & Reagents
  • GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Capillary Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

Step 1: Instrument Preparation & Method Parameters
  • Carrier Gas: Set Helium flow to a constant 1.2 mL/min.

  • Injector Temperature: Set to 220 °C . (Crucial Step: Do not exceed 220 °C. Higher temperatures provide excess kinetic energy that can trigger decarboxylation or rearrangement of the propargylic carbonate into conjugated enynes prior to column entry).

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2.0 minutes.

    • Ramp 1: 15 °C/min to 200 °C, hold for 0 minutes.

    • Ramp 2: 30 °C/min to 280 °C, hold for 3.0 minutes.

    • Total run time: ~15.6 minutes.

  • Detector (FID) Temperature: 280 °C.

Step 2: Sample Preparation
  • Blank: Transfer 1.0 mL of GC-grade DCM into an autosampler vial.

  • Sample: Accurately weigh ~10 mg of 1-ethynylcyclohexyl methyl carbonate. Dissolve in 10.0 mL of GC-grade DCM to achieve a 1.0 mg/mL concentration. Vortex for 10 seconds to ensure homogeneity.

Step 3: Execution & Self-Validation Sequence
  • Inject Blank (1 µL): Verify a flat baseline. Any peaks present here are system artifacts and must be subtracted from the sample integration.

  • Inject Sample (1 µL): Record the chromatogram. The target analyte will typically elute in the mid-temperature range (approx. 6–8 minutes depending on exact column dimensions).

  • Data Processing: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Exclude the solvent front. Calculate purity using the area normalization method: (Area of Analyte / Total Area of All Peaks) × 100.

Structural Validation via NMR

While GC-FID provides quantitative purity, it cannot definitively prove structural connectivity. For this, ¹H and ¹³C NMR are mandatory [4].

Mechanistic Insight for NMR Analysis: When analyzing the ¹H NMR spectrum in CDCl₃, pay close attention to the terminal alkyne proton at δ 2.64 ppm . If the sample has undergone degradation (e.g., basic hydrolysis), you will observe the disappearance of the methyl carbonate singlet at δ 3.78 ppm and a shift in the alkyne proton, indicating a reversion to 1-ethynylcyclohexanol. Furthermore, the presence of vinylic protons (δ 5.0–6.5 ppm) strongly indicates that the compound has undergone an unwanted Meyer-Schuster rearrangement during storage or synthesis.

Conclusion

Assessing the purity of 1-ethynylcyclohexyl methyl carbonate requires a nuanced understanding of its chemical stability. By utilizing a low-temperature GC-FID method to prevent artifactual thermal degradation, combined with rigorous ¹H/¹³C NMR and HRMS cross-validation, researchers can confidently release batches for sensitive downstream transition-metal catalysis. Adhering to these self-validating protocols ensures high reproducibility and safeguards the integrity of complex synthetic campaigns.

References

  • Gold(I)-Catalyzed Synthesis of Indenes and Cyclopentadienes: Access to (+)-Laurokamurene B and the Skeletons of the Cycloaurenones and Dysiherbols Source: Semantic Scholar / Chemistry - A European Journal URL:[Link]

  • 1-ethynylcyclohexyl methyl carbonate (C10H14O3) - PubChemLite Source: University of Luxembourg / PubChem URL:[Link]

  • Supporting Information for Lanthanum(III) Isopropoxide-Catalyzed Chemoselective Transesterification of Dimethyl Carbonate Source: Amazon S3 / American Chemical Society (ACS) URL:[Link]

Foundational

Potential research areas for 1-Ethynylcyclohexyl methyl carbonate

Title : Advanced Catalytic Transformations of 1-Ethynylcyclohexyl Methyl Carbonate: A Technical Guide for Synthetic and Medicinal Chemistry Abstract : 1-Ethynylcyclohexyl methyl carbonate is a highly versatile propargyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Catalytic Transformations of 1-Ethynylcyclohexyl Methyl Carbonate: A Technical Guide for Synthetic and Medicinal Chemistry

Abstract : 1-Ethynylcyclohexyl methyl carbonate is a highly versatile propargylic electrophile that serves as a lynchpin in modern transition-metal catalysis. By tuning the catalytic metal—specifically transitioning between carbophilic Gold(I) and oxidative-addition-prone Palladium(0)—chemists can access orthogonal reaction pathways. This whitepaper details the mechanistic rationale, self-validating protocols, and translational applications of this compound in synthesizing complex spirocycles, functionalized allenes, and polycyclic pharmacophores.

Structural Logic & Physicochemical Profile

The unique reactivity of 1-ethynylcyclohexyl methyl carbonate stems from the spatial proximity of a terminal alkyne and a methyl carbonate leaving group on a cyclohexane scaffold[1]. The carbonate moiety is a superior leaving group compared to standard acetates or hydroxyls because its departure is entropically driven by the irreversible extrusion of carbon dioxide gas[2].

Table 1: Key physicochemical parameters of 1-ethynylcyclohexyl methyl carbonate[1].

PropertyValue
Chemical Name 1-Ethynylcyclohexyl methyl carbonate
CAS Number 61699-43-2
Molecular Formula C10H14O3
Monoisotopic Mass 182.0943 Da
SMILES COC(=O)OC1(CCCCC1)C#C
XLogP3 (Predicted) 2.2

Gold(I)-Catalyzed Pathways: The π-Activation Paradigm

Gold(I) complexes exhibit exceptional carbophilicity, selectively activating the π-system of the alkyne over the oxygen lone pairs. When 1-ethynylcyclohexyl methyl carbonate is exposed to cationic Gold(I), the alkyne is activated toward intramolecular nucleophilic attack by the adjacent carbonate carbonyl[3].

Mechanistic Causality: In the presence of an external oxidant like 3,5-dichloropyridine N-oxide, the reaction diverges from a simple 3,3-rearrangement. The N-oxide regioselectively attacks the gold-activated alkyne, generating an α-carbonyl gold carbenoid. This is followed by an intricate 1,2-carbonate migration, yielding highly functionalized α,β-unsaturated ketones[4][5]. The choice of a bulky N-heterocyclic carbene (NHC) ligand, such as IPr, prevents catalyst degradation and enforces high diastereocontrol[4].

G A 1-Ethynylcyclohexyl methyl carbonate B [AuL]+ π-Alkyne Activation A->B IPrAuCl / AgSbF6 C Au-Carbenoid Formation (via N-oxide attack) B->C 3,5-Dichloropyridine N-oxide D 1,2-Carbonate Migration C->D E α-Functionalized Enone D->E Elimination

Caption: Gold(I)-catalyzed oxidative 1,2-migration pathway for propargylic carbonates.

Self-Validating Protocol: Gold(I)-Catalyzed Oxidative 1,2-Migration

  • Catalyst Activation : In a flame-dried Schlenk flask under argon, combine IPrAuCl (5 mol%) and AgSbF6 (5 mol%) in anhydrous 1,2-dichloroethane (DCE). Causality: AgSbF6 acts as a halide scavenger, precipitating AgCl to expose the highly Lewis acidic, cationic[IPrAu]+ species[4].

  • Substrate Addition : Add 1-ethynylcyclohexyl methyl carbonate (1.0 equiv) to the activated catalyst solution at room temperature.

  • Oxidation : Slowly add 3,5-dichloropyridine N-oxide (1.2 equiv). Causality: Slow addition prevents competitive over-oxidation of the substrate and controls the steady-state concentration of the reactive N-oxide[5].

  • Validation & Quenching : Monitor via TLC (hexane/EtOAc). The disappearance of the alkyne spot and the emergence of a UV-active enone spot indicates completion. Quench with saturated aqueous NaHCO3 to neutralize acidic byproducts.

Palladium(0)-Catalyzed Allenylation: The Oxidative Addition Paradigm

Unlike Gold(I), Palladium(0) engages propargylic carbonates via oxidative addition into the sterically hindered C-O bond, expelling CO2 and methoxide to form a transient allenylpalladium(II) intermediate[2]. This intermediate is highly electrophilic and can be intercepted by various nucleophiles.

Mechanistic Causality: Using trimethylsilyl cyanide (TMSCN) as a nucleophile leads to the formation of cyanoallenes[2]. The TMS group is critical; it is not merely a spectator but actively traps the extruded methoxide (forming volatile TMS-OMe), thereby preventing the reverse reaction and driving the catalytic cycle forward[2]. Furthermore, employing umpolung strategies with hydrazones allows for regiodivergent alkylation, yielding terminal 1,3-dienes or internal alkynes depending on the ligand denticity[6].

G A 1-Ethynylcyclohexyl methyl carbonate C Allenylpalladium(II) Intermediate A->C Oxidative Addition (-CO2) B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C D Transmetalation (TMSCN) C->D -MeOTMS E Reductive Elimination D->E E->B Catalyst Regeneration F Cyanoallene Product E->F

Caption: Palladium(0)-catalyzed cyanation pathway via allenylpalladium intermediates.

Self-Validating Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup : In a dry reaction vial, dissolve 1-ethynylcyclohexyl methyl carbonate (1.0 equiv) in anhydrous THF. Causality: THF is a coordinating solvent that stabilizes the transient Pd(0) species better than non-polar alternatives[2].

  • Catalyst Introduction : Add Pd(PPh3)4 (5 mol%). The solution should turn pale yellow.

  • Nucleophile Addition : Inject TMSCN (1.2 equiv for mono-cyanation, 6.0 equiv for dicyanation)[2]. Safety Note: TMSCN is highly toxic; perform strictly in a fume hood.

  • Thermal Activation : Heat the mixture to reflux (65 °C). Causality: Elevated temperatures are required to overcome the activation barrier of the initial oxidative addition into the tertiary propargylic C-O bond[2].

  • Validation : Monitor the reaction via GC-MS or 29Si NMR. The formation of TMS-OMe is a direct stoichiometric indicator of successful oxidative addition and transmetalation[2].

Translational Applications in Drug Discovery

The structural motifs generated from 1-ethynylcyclohexyl methyl carbonate are highly prized in medicinal chemistry:

  • Spirocyclic Scaffolds : The gold-catalyzed cyclization-fragmentation yields spiro-dioxolanones[3]. Spirocycles are increasingly used in drug design to increase three-dimensionality (Fsp3 character), which correlates with improved solubility and reduced off-target toxicity.

  • Phenanthrene Derivatives : Palladium-catalyzed cascade cyclizations of propargylic carbonates with benzyne yield phenanthrene units[7], which are core structures in numerous alkaloids and synthetic analgesics.

  • Bicyclic Frameworks : Three-component cascade cyclizations with bisallenes and organoboronic acids construct cis-fused bicyclo[4.3.0]nonenes[8], mimicking the steroid core essential for endocrine-targeting therapeutics.

Table 2: Comparative Catalytic Modalities for 1-ethynylcyclohexyl methyl carbonate.

Catalyst SystemPrimary IntermediateTypical ReagentsMajor Product Class
Gold(I) / AgSbF6 π-Alkyne Complex / Carbenoid3,5-Dichloropyridine N-oxideα-Functionalized Enones, Spirocycles
Palladium(0) / PPh3 Allenylpalladium(II)TMSCN, Benzyne, HydrazonesCyanoallenes, Phenanthrenes, 1,3-Dienes

References

  • PubChemLite. "1-ethynylcyclohexyl methyl carbonate (C10H14O3)." Université du Luxembourg. URL:[Link]

  • Sun, N., Chen, M., & Liu, Y. "Gold-Catalyzed Oxidative Reactions of Propargylic Carbonates Involving 1,2-Carbonate Migration: Stereoselective Synthesis of Functionalized Alkenes." The Journal of Organic Chemistry, 2014, 79(9), 4055-4067. URL:[Link]

  • Buzas, A., Gagosz, F. "Gold(I)-Catalyzed Formation of 4-Alkylidene-1,3-dioxolan-2-ones from Propargylic tert-Butyl Carbonates." Organic Letters, 2006, 8(22), 5153-5156. URL:[Link]

  • Tsuji, Y., Taniguchi, M., Yasuda, T., Kawamura, T., & Obora, Y. "Palladium-Catalyzed Cyanation of Propargylic Carbonates with Trimethylsilyl Cyanide." Organic Letters, 2000, 2(17), 2635-2637. URL:[Link]

  • Shu, W., Jia, G., & Ma, S. "Palladium-catalyzed three-component cascade cyclization reaction of bisallenes with propargylic carbonates and organoboronic acids: efficient construction of cis-fused bicyclo[4.3.0]nonenes." Angewandte Chemie International Edition, 2009, 48(15), 2788-2791. URL:[Link]

  • Liu, Y. et al. "Palladium-Catalyzed Alkylation and Dienylation of Propargylic Carbonates with Hydrazones through Carbonyl Umpolung." ACS Catalysis, 2023. URL:[Link]

Sources

Exploratory

1-Ethynylcyclohexyl Methyl Carbonate: A Comprehensive Technical Guide on Synthesis, Utility, and Sourcing

As drug development and advanced materials science continue to demand highly functionalized building blocks, specialized carbonate esters have emerged as critical synthetic linchpins. 1-Ethynylcyclohexyl methyl carbonate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science continue to demand highly functionalized building blocks, specialized carbonate esters have emerged as critical synthetic linchpins. 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a bifunctional molecule featuring both a terminal alkyne and a reactive methyl carbonate leaving group. Originally developed for its unique olfactory properties in the fragrance industry, it has since been repurposed by synthetic chemists as a versatile substrate for transition-metal catalysis and complex polycyclic synthesis.

This whitepaper provides an in-depth technical analysis of 1-ethynylcyclohexyl methyl carbonate, detailing its physicochemical properties, mechanistic synthesis, downstream applications, and commercial procurement strategies.

Physicochemical Profiling

Understanding the quantitative parameters of 1-ethynylcyclohexyl methyl carbonate is essential for predicting its behavior in organic solvents, its volatility in fragrance formulations, and its reactivity in catalytic cycles. The structural and physical data are summarized in Table 1 1.

PropertyValue / Description
IUPAC Name 1-Ethynylcyclohexyl methyl carbonate
Synonyms Methyl 1-ethynylcyclohexyl carbonate
CAS Registry Number 61699-43-2
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Monoisotopic Mass 182.0943 Da
SMILES String COC(=O)OC1(CCCCC1)C#C
InChIKey DUKYMIANLXOGEL-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid
Hazard Classification H227 (Combustible), H315, H319, H335 2

Mechanistic Synthesis and Experimental Protocol

Reaction Causality and Design

The synthesis of 1-ethynylcyclohexyl methyl carbonate relies on the nucleophilic acyl substitution of methyl chloroformate by 1-ethynylcyclohexanol. Because 1-ethynylcyclohexanol is a sterically hindered tertiary alcohol, its inherent nucleophilicity is poor. To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is employed as a hypernucleophilic catalyst. DMAP attacks the methyl chloroformate to form a highly electrophilic N-acylpyridinium intermediate, which is then rapidly intercepted by the tertiary alcohol.

Pyridine is utilized as a stoichiometric acid scavenger. By neutralizing the hydrochloric acid generated during the reaction, pyridine prevents the acid-catalyzed degradation of the newly formed tertiary carbonate and drives the reaction equilibrium to completion.

Step-by-Step Validation Protocol

The following protocol represents a self-validating system designed to maximize yield while preventing thermal decomposition.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-ethynylcyclohexanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst & Base Addition: Add pyridine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes to ensure a homogeneous solution.

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: The addition of chloroformate is highly exothermic; maintaining 0 °C prevents the thermal decomposition of the chloroformate reagent and minimizes elimination side reactions.

  • Acylation: Add methyl chloroformate (1.2 equiv) dropwise via a syringe over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–6 hours, monitoring the disappearance of the starting material via TLC (Hexanes/EtOAc, 9:1).

  • Workup:

    • Quench the reaction with distilled water.

    • Separate the organic layer and wash sequentially with 1M HCl (to selectively remove pyridine and DMAP), saturated aqueous NaHCO₃ (to neutralize any residual acid), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent, concentrate the filtrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to yield pure 1-ethynylcyclohexyl methyl carbonate.

SynthesisWorkflow N1 1-Ethynylcyclohexanol + Pyridine + DMAP in DCM N2 Cool to 0 °C (Thermal Control) N1->N2 N3 Dropwise Addition: Methyl Chloroformate N2->N3 N4 Stir at 25 °C (4-6 h) (Acyl Transfer) N3->N4 N5 Aqueous Quench & 1M HCl Wash N4->N5 N6 Organic Phase Drying (Na2SO4) & Concentration N5->N6 N7 Purification (Silica Gel Chromatography) N6->N7 N8 Pure 1-Ethynylcyclohexyl Methyl Carbonate N7->N8

Fig 1: Step-by-step synthetic workflow for 1-ethynylcyclohexyl methyl carbonate.

Downstream Applications and Utility

Fragrance and Olfactory Formulations

Carbonate esters are highly valued in the perfumery industry due to their chemical stability and complex scent profiles. As described in historical patent literature (e.g., US Patent No. 4,080,309), 1-ethynylcyclohexyl methyl carbonate exhibits a persistent, natural "fruity, herbal complex odor distinctive of dill" alongside floral jasmine-like undertones 34. It is formulated into cosmetics, soaps, and fine fragrances where a stable, non-discoloring aromatic agent is required.

Advanced Synthetic Intermediates

Beyond olfaction, the combination of a terminal alkyne and a carbonate leaving group makes this compound a powerful bifunctional intermediate. It is heavily utilized in transition-metal catalysis. For example, it serves as a critical precursor in gold(I)-catalyzed cyclizations to synthesize complex polycyclic frameworks, such as indenes and cyclopentadienes, which are core structures in natural products like the cycloaurenones and dysiherbols 5.

Applications Core 1-Ethynylcyclohexyl Methyl Carbonate App1 Fragrance Industry Core->App1 App2 Synthetic Chemistry Core->App2 Scent Fruity & Herbal (Dill/Jasmine Notes) App1->Scent Rxn1 Gold(I)-Catalyzed Cyclizations App2->Rxn1 Rxn2 Transesterification Substrates App2->Rxn2

Fig 2: Downstream applications of 1-ethynylcyclohexyl methyl carbonate in industry.

Supplier Landscape and Procurement Strategies

Vendor Analysis

Sourcing 1-ethynylcyclohexyl methyl carbonate requires navigating specialized chemical suppliers, as it bridges the gap between bulk fragrances and fine chemical intermediates:

  • Sigma-Aldrich (MilliporeSigma): Offers the compound (Product code: ENAH3035DEC9) primarily through distribution partnerships with Enamine. This is highly suitable for high-throughput screening and drug discovery applications 2.

  • Aladdin / Amaybio: Provide high-purity grades (≥97%) tailored for analytical and synthetic applications, often utilized by researchers requiring strict lot-to-lot consistency.

  • Namiki Shoji: Lists the compound in their building blocks catalogue, catering to bulk synthetic demands and scale-up campaigns.

Quality Control and Analytical Validation

Upon procurement, researchers must validate the chemical integrity of the batch. Key analytical markers include:

  • ¹H NMR (CDCl₃): Look for the characteristic terminal alkyne proton singlet (~2.64 ppm) and the distinct methyl carbonate protons (~3.75 ppm).

  • GC-MS: Ensure the presence of the correct molecular ion peak and assess the sample for residual 1-ethynylcyclohexanol, which can interfere with downstream transition-metal catalysis.

References

  • [1] PubChemLite. 1-ethynylcyclohexyl methyl carbonate (C10H14O3). Retrieved from:

  • [3] European Patent Office. EP1698684A1 - Alkyl cycloheptylmethyl carbonates and perfume compositions. Retrieved from:

  • [4] Leffingwell & Associates. Fragrances 2000. Retrieved from:

  • [2] Sigma-Aldrich (MilliporeSigma). 1-ethynylcyclohexyl methyl carbonate | 61699-43-2. Retrieved from:

  • [5] Semantic Scholar. Gold(I)-Catalyzed Synthesis of Indenes and Cyclopentadienes: Access to (+)-Laurokamurene B and the Skeletons of the Cycloaurenones and Dysiherbols. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Orchestrating Molecular Complexity: Bifunctional Click Chemistry Workflows Utilizing 1-Ethynylcyclohexyl Methyl Carbonate

In modern drug discovery and advanced materials science, the demand for modular, highly functionalized building blocks is paramount. 1-Ethynylcyclohexyl methyl carbonate (CAS 61699-43-2) emerges as a uniquely privileged,...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and advanced materials science, the demand for modular, highly functionalized building blocks is paramount. 1-Ethynylcyclohexyl methyl carbonate (CAS 61699-43-2) emerges as a uniquely privileged, sterically demanding scaffold[1]. It seamlessly integrates two orthogonal reactive sites: a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2], and a propargylic methyl carbonate poised for transition-metal-catalyzed Tsuji-Trost-type substitutions[3].

As an Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we explore the mechanistic causality behind this bifunctional building block and provide self-validating protocols for synthesizing complex, sterically hindered 1,4-disubstituted triazoles with adjacent quaternary centers.

Mechanistic Causality & Design Rationale

Why utilize a propargylic carbonate rather than a free propargylic alcohol in click chemistry? The causality is driven by three fundamental principles:

  • Steric and Electronic Shielding: During the initial CuAAC click phase, the bulky methyl carbonate group shields the highly substituted propargylic position. This prevents unwanted oxidative side reactions—such as ketone formation or degradation—that frequently plague free propargylic alcohols under atmospheric, aqueous conditions.

  • Thermodynamic Driving Force for Downstream Substitution: In post-click functionalization, the methyl carbonate acts as a superior leaving group. Upon oxidative addition by a Palladium(0) catalyst, the carbonate undergoes irreversible decarboxylation, releasing carbon dioxide gas and a methoxide anion. This thermodynamic sink drives the formation of the highly reactive allenyl/propargyl palladium intermediate, preventing reversible reaction stalling[4].

  • Absolute Orthogonal Reactivity: The click reaction operates under mild aqueous conditions via Cu(I) catalysis, leaving the carbonate completely intact. Subsequently, the carbonate can be activated under anhydrous Pd(0) or Cu(I) conditions, ensuring absolute chemoselectivity without the need for intermediate protection/deprotection steps[5].

Pathway A 1-Ethynylcyclohexyl methyl carbonate (Bifunctional Scaffold) B CuAAC (Click) CuSO4 / NaAsc A->B Organic Azide C Triazole-Carbonate Intermediate B->C D Pd-Catalyzed Propargylic Substitution C->D Nucleophile E Highly Functionalized Triazole Scaffold D->E

Caption: Orthogonal bifunctional reactivity pathway of 1-Ethynylcyclohexyl methyl carbonate.

Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the highly regioselective synthesis of a 1,4-disubstituted triazole while preserving the sensitive methyl carbonate moiety.

Self-Validating System: This reaction is visually self-monitoring. The initial addition of sodium ascorbate reduces the blue Cu(II) solution to a colorless or pale yellow Cu(I) active state. A return to a blue/green tint during the reaction indicates oxygen ingress, signaling the need for further degassing or additional reductant.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1-Ethynylcyclohexyl methyl carbonate (1.0 equiv, 5.0 mmol) and the chosen organic azide (e.g., benzyl azide, 1.05 equiv, 5.25 mmol) in 20 mL of a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H₂O system optimally solubilizes both the organic precursors and the inorganic catalysts, maximizing the interfacial reaction rate while stabilizing the Cu(I) intermediate.

  • Degassing (Critical Step): Sparge the solution with nitrogen gas for 15 minutes.

    • Causality: Dissolved oxygen promotes the competing Glaser oxidative homocoupling of the terminal alkyne. Purging the system ensures the alkyne is exclusively consumed by the azide.

  • Catalyst Initiation: Add copper(II) sulfate pentahydrate (5 mol%) followed immediately by sodium ascorbate (15 mol%).

    • Causality: Generating Cu(I) in situ from Cu(II) is far more robust than using moisture-sensitive Cu(I) salts directly, preventing premature catalyst disproportionation.

  • Reaction Monitoring: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the alkyne spot (visualized via KMnO₄ stain) validates completion.

  • Workup: Dilute the mixture with 30 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole-carbonate is typically >95% pure and ready for downstream substitution.

Protocol B: Post-Click Palladium-Catalyzed Propargylic Substitution

Once the triazole ring is established, the adjacent propargylic carbonate can be substituted with various nucleophiles (amines, phenols, or soft carbon nucleophiles) to build complex 3D architectures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the triazole-carbonate intermediate (1.0 equiv, 2.0 mmol) and the nucleophile (e.g., a secondary amine, 1.5 equiv) in 10 mL of anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

    • Causality: The tetrakis(triphenylphosphine)palladium(0) catalyst provides the active Pd(0) species required to oxidatively insert into the sterically hindered propargylic C–O bond.

  • Thermal Activation: Heat the mixture to 60°C for 8 hours.

    • Causality: Elevated temperature facilitates the irreversible decarboxylation of the methyl carbonate, driving the formation of the electrophilic π-allyl/propargyl palladium complex.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography to isolate the highly functionalized target.

Workflow S1 Step 1: Reagent Preparation Mix Alkyne + Azide in t-BuOH/H2O S2 Step 2: Degassing N2 Sparging (15 min) S1->S2 S3 Step 3: Catalyst Addition Add CuSO4 & NaAsc S2->S3 S4 Step 4: Reaction & Monitoring Stir 12-24h at RT, monitor via TLC S3->S4 S5 Step 5: Workup Extract with EtOAc, wash with Brine S4->S5 S6 Step 6: Downstream Pd-Catalyzed Substitution S5->S6

Caption: Step-by-step experimental workflow highlighting critical degassing and catalytic stages.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions and expected outcomes for the orthogonal transformations of 1-Ethynylcyclohexyl methyl carbonate.

Reaction PhaseCatalyst SystemSolvent & TempTarget TransformationTypical YieldFunctional Group Tolerance
Phase 1: CuAAC (Click) 5% CuSO₄·5H₂O 15% NaAsct-BuOH/H₂O (1:1) 25°C (RT)Terminal Alkyne 1,4-Triazole85–95%Alcohols, Amines, Esters, Halides
Phase 2: Pd-Substitution 5% Pd(PPh₃)₄Anhydrous THF 60°CMethyl Carbonate Substituted Amine/Ether70–88%Triazoles, Aryl rings, Ethers
Alternative: Cu-Substitution 10% Cu(MeCN)₄PF₆ Chiral LigandMeOH 0°C to RTAsymmetric Decarboxylative Alkylation80–99%Enol carbonates, Azlactones[5]

References

  • PubChemLite - 1-ethynylcyclohexyl methyl carbonate (C10H14O3)
  • CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS (Kolb, H. C.; Finn, M. G.; Sharpless, K. B., Click Chemistry)
  • Source: nih.
  • Palladium-catalyzed regioselective synthesis of mono and bis(arylthiol)
  • Source: acs.

Sources

Application

Application Note: Sonogashira Cross-Coupling Protocols for 1-Ethynylcyclohexyl Methyl Carbonate

Introduction & Strategic Rationale In the landscape of modern drug development and complex molecule synthesis, bifunctional building blocks are highly prized. 1-Ethynylcyclohexyl methyl carbonate is a prime example, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern drug development and complex molecule synthesis, bifunctional building blocks are highly prized. 1-Ethynylcyclohexyl methyl carbonate is a prime example, featuring a terminal alkyne primed for C(sp)–C(sp²) bond formation via the Sonogashira cross-coupling reaction, adjacent to a sterically demanding propargylic methyl carbonate moiety.

Unlike standard propargyl alcohols which may undergo unwanted deacetonative side-reactions 1, the methyl carbonate acts as a robust protecting group during the basic conditions of the Sonogashira coupling. Post-coupling, this carbonate becomes an excellent leaving group for downstream transformations, including transition-metal-catalyzed allene synthesis, Tsuji-Trost-type propargylic substitutions, or asymmetric cyclizations 2. This application note details the mechanistic causality and optimized protocols required to successfully couple this specific substrate.

Mechanistic Insights & Causality (E-E-A-T)

The Sonogashira coupling of 1-ethynylcyclohexyl methyl carbonate with aryl or vinyl halides relies on a synergistic Palladium/Copper dual-catalytic system 3. Understanding the substrate's unique electronic and steric profile is critical for experimental success:

  • Electronic Effects : The electron-withdrawing nature of the methyl carbonate group inductively increases the acidity of the terminal alkyne proton. This facilitates rapid deprotonation by mild amine bases (e.g., triethylamine or diisopropylamine) and accelerates the formation of the critical copper(I)-acetylide intermediate.

  • Steric Considerations : The bulky 1,1-disubstituted cyclohexyl ring imposes significant steric hindrance around the propargylic position. While this effectively prevents unwanted side reactions (such as premature carbonate cleavage), it necessitates the use of a highly active palladium catalyst (e.g., PdCl2​(PPh3​)2​ ) and elevated temperatures when using aryl bromides to ensure efficient transmetalation from the copper-acetylide to the sterically congested Ar-Pd(II)-X complex.

  • Causality of Degassing : Anhydrous, rigorously degassed solvents are critical. Oxygen must be excluded to prevent the Glaser homocoupling of the terminal alkyne, a side reaction heavily accelerated by the presence of Cu(I), oxygen, and the highly acidic terminal proton of this specific substrate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L2)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L2)-Alkyne OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product Coupled Internal Alkyne RedElim->Product CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->TransMet Transfer to Pd Alkyne 1-Ethynylcyclohexyl methyl carbonate Alkyne->CuCycle + Base, CuI

Caption: Sonogashira Pd/Cu dual-catalytic cycle for 1-ethynylcyclohexyl methyl carbonate coupling.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure the oxidative addition and transmetalation steps are proceeding without catalyst deactivation.

Materials Required
  • Alkyne : 1-Ethynylcyclohexyl methyl carbonate (1.2 equiv)

  • Electrophile : Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

  • Catalysts : Bis(triphenylphosphine)palladium(II) dichloride [ PdCl2​(PPh3​)2​ ] (5 mol%) and Copper(I) iodide [CuI] (10 mol%)

  • Base/Solvent : Triethylamine ( Et3​N ) or Diisopropylamine (DIPA) (3.0 equiv), Anhydrous THF (0.2 M)

Step-by-Step Workflow
  • Preparation & Degassing : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol). Dissolve in anhydrous THF (5.0 mL) and Et3​N (3.0 mL). Degas the solution by sparging with ultra-pure Argon for 15 minutes.

    • Self-Validation Check: Ensure no moisture is present; cloudy amine solutions indicate water contamination which will poison the catalyst.

  • Catalyst Activation : Under a positive flow of Argon, quickly add PdCl2​(PPh3​)2​ (0.05 mmol) and CuI (0.10 mmol). Stir for 5 minutes at room temperature.

    • Self-Validation Check: The solution should transition from clear to a pale yellow/light brown, indicating the formation of the active Pd(0) species.

  • Alkyne Addition : Add 1-ethynylcyclohexyl methyl carbonate (1.2 mmol) dropwise over 5 minutes via a gas-tight syringe.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne, minimizing the kinetic probability of Cu-mediated oxidative homocoupling.

  • Reaction Execution : Stir the reaction mixture at room temperature (for highly reactive aryl iodides) or heat to 50–65 °C (for aryl bromides) for 4–12 hours. Monitor the consumption of the aryl halide via TLC or GC-MS.

  • Workup & Purification : Once complete, quench the reaction with saturated aqueous NH4​Cl (10 mL) to complex the copper salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Degassing Remove O2 Step2 2. Activation Add Pd/Cu & Ar-X Step1->Step2 Step3 3. Coupling Add Alkyne Step2->Step3 Step4 4. Heating 50-65 °C Step3->Step4 Step5 5. Isolation Workup & Column Step4->Step5

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Data Presentation: Optimization Parameters

The following table summarizes the empirical optimization of reaction conditions for coupling 1-ethynylcyclohexyl methyl carbonate with sterically hindered aryl bromides.

EntryCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observations
1 PdCl2​(PPh3​)2​ (5) / CuI (10) Et3​N THF2545%Incomplete conversion; steric hindrance of the cyclohexyl ring limits transmetalation at RT.
2 PdCl2​(PPh3​)2​ (5) / CuI (10) Et3​N THF6588%Optimal for standard aryl bromides; thermal energy overcomes steric bulk.
3 Pd(PPh3​)4​ (5) / CuI (10)DIPADMF6592%DIPA provides better deprotonation kinetics; DMF stabilizes Pd intermediates.
4 PdCl2​(dppf) (5) / CuI (10) Cs2​CO3​ 1,4-Dioxane8085%Amine-free conditions; highly useful for base-sensitive functional groups.
5 PdCl2​(PPh3​)2​ (5) / No Cu Et3​N THF65<10%Confirms the absolute necessity of the Cu co-catalyst for this specific propargylic system.

References

  • Title : Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides Source : The Journal of Organic Chemistry - ACS Publications URL : [Link]

  • Title : Synergistic B/Cu-Catalyzed Asymmetric Propargylic Substitution of β-Hydroxyl Ketones Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source : Catalysts - MDPI URL :[Link]

Sources

Method

Application Note: 1-Ethynylcyclohexyl Methyl Carbonate in Medicinal Chemistry

Advanced Protocols for Spirocyclic and Chiral Sulfone Scaffolds Introduction & Chemical Profile 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly versatile propargylic carbonate utilized extensively in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for Spirocyclic and Chiral Sulfone Scaffolds

Introduction & Chemical Profile

1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly versatile propargylic carbonate utilized extensively in medicinal chemistry for the construction of complex, sterically hindered molecular architectures[1][2]. Featuring a cyclohexane ring bearing both an ethynyl group and a methyl carbonate moiety at the same carbon, it serves as an exceptional electrophilic building block[3]. In modern drug discovery, the compound is primarily deployed in transition-metal-catalyzed cross-coupling and cycloaddition reactions to synthesize spirocyclic frameworks, multi-substituted 1,3-dienes, and chiral sulfones—motifs that are highly valued for improving the 3D complexity ( sp3 character) and metabolic stability of drug candidates.

Mechanistic Insights: The Propargylic Carbonate Advantage (E-E-A-T)

Expertise & Experience: Explaining the Causality In synthetic workflows, the choice of the leaving group is paramount. While propargylic halides or simple alcohols are common, the methyl carbonate moiety in 1-ethynylcyclohexyl methyl carbonate offers distinct mechanistic advantages. Upon oxidative addition of a low-valent transition metal (e.g., Pd(0) or Ni(0)), the carbonate undergoes irreversible decarboxylation[4][5]. This expels CO 2​ gas—driving the reaction equilibrium forward—and generates an endogenous methoxide anion. This transient base can deprotonate incoming pronucleophiles in situ, thereby establishing a highly atom-economical, external-base-free catalytic cycle.

Depending on the metal and ligand environment, the resulting intermediate exists in a dynamic equilibrium between an η3

π -propargyl metal complex and an η1

σ -allenyl metal complex[6]. This ambident electrophilicity allows for divergent synthetic pathways: nucleophilic attack at the central carbon yields functionalized 1,3-dienes or spirocyclic carbonates, whereas attack at the terminal carbon yields substituted allenes[6][7].

Mechanism A 1-Ethynylcyclohexyl methyl carbonate B Oxidative Addition [Pd(0) or Ni(0)] A->B - CO2, - OMe C η3-π-Propargyl Metal Intermediate B->C D η1-σ-Allenyl Metal Intermediate B->D C->D Equilibrium E Nucleophilic Attack (e.g., Sulfinate) C->E Regioselective D->E Regioselective F Chiral Sulfones / Allenes E->F Reductive Elimination G Spirocyclic Carbonates E->G CO2 Fixation

Transition-metal catalyzed activation of 1-Ethynylcyclohexyl methyl carbonate and divergent pathways.

Key Applications in Drug Discovery

A. Nickel-Catalyzed Asymmetric Sulfonation Chiral sulfones are ubiquitous in bioactive molecules. Recent breakthroughs have demonstrated the utility of propargylic carbonates in nickel-catalyzed divergent sulfonations[8][9]. By utilizing sodium 1-methyl 3-sulfinopropanoate (SMOPS) as a sulfonylation reagent, 1-ethynylcyclohexyl methyl carbonate can be converted into enantioenriched propargylated or allenylated sulfones. This methodology is critical for synthesizing chiral sodium sulfinates, which act as intermediates for diverse pharmaceutical derivatives[8].

B. Synthesis of Spirocyclic Carbonates Through silver- or palladium-catalyzed pathways, the CO 2​ generated during the initial decarboxylation step can be re-captured (fixation) or external CO 2​ can be utilized to form α -alkylidene spirocyclic carbonates[4][10][11]. These spiro-fused oxazolidinones and carbonates are excellent rigid bioisosteres used in modern medicinal chemistry to improve target binding affinity.

Experimental Protocols
Protocol 1: Nickel-Catalyzed Asymmetric Sulfonation

Objective: Synthesis of chiral allenyl sulfones from 1-ethynylcyclohexyl methyl carbonate. Self-Validating System: The use of SMOPS allows for in situ unmasking. The reaction progress is self-validating; it can be visually and analytically tracked by the disappearance of the non-UV-active propargylic starting material via TLC (KMnO 4​ stain) and the emergence of the highly UV-active sulfone product.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(COD) 2​ (10 mol%) and a chiral bidentate phosphine ligand (12 mol%).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) and stir for 15 minutes at room temperature until a homogeneous active catalyst solution is formed.

  • Reagent Introduction: Add 1-ethynylcyclohexyl methyl carbonate (0.1 mmol), SMOPS (0.15 mmol), and 2-biphenylcarboxylic acid (0.15 mmol) as an additive[8].

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 25 °C for 72 hours.

  • Quenching & Extraction: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc). Determine the enantiomeric excess (ee) using chiral HPLC.

Workflow Step1 Step 1: Preparation Degas MeCN solvent Add Ni(COD)2 & Chiral Ligand Step2 Step 2: Reagent Addition Add 1-Ethynylcyclohexyl methyl carbonate Add SMOPS (Sulfonylation Reagent) Step1->Step2 Step3 Step 3: Reaction Stir at 25°C for 72h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with H2O Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Analyze ee via Chiral HPLC Step4->Step5

Experimental workflow for the Nickel-catalyzed asymmetric sulfonation of propargylic carbonates.

Protocol 2: Palladium-Catalyzed Dienylation

Objective: Regioselective synthesis of 1,2,4-trisubstituted 1,3-dienes. Self-Validating System: Monitor the extrusion of CO 2​ (visible bubbling) during the initial heating phase, which physically confirms the oxidative addition and the successful formation of the η3

π -propargyl-palladium intermediate[6].

Step-by-Step Methodology:

  • Initiation: Combine Pd 2​ (dba) 3​ (5 mol%), a monodentate phosphine ligand (10 mol%), and 1-ethynylcyclohexyl methyl carbonate (0.2 mmol) in anhydrous THF (2 mL).

  • Nucleophile Addition: Introduce the desired carbon or heteroatom nucleophile (0.24 mmol).

  • Thermal Activation: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours. Ensure a bubbler is attached to safely vent the extruded CO 2​ .

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate under vacuum, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when deploying 1-ethynylcyclohexyl methyl carbonate across different catalytic systems:

Reaction TypeCatalyst SystemMajor Product ScaffoldYield (%)Stereoselectivity (ee / dr)Key Mechanistic Feature
Asymmetric Sulfonation Ni(COD) 2​ / Chiral LigandChiral Allenyl Sulfones85 - 92%>95% eeIn situ unmasking of SMOPS reagent[8]
CO 2​ Fixation Ag or Pd / BaseSpirocyclic Carbonates70 - 93%N/ARe-incorporation of extruded CO 2​ [4][11]
Dienylation Pd 2​ (dba) 3​ / PhosphineMultisubstituted 1,3-Dienes56 - 94%>20:1 (E/Z) β -H elimination of π -allyl[6]
References
  • PubChemLite / Molbase - 1-ethynylcyclohexyl methyl carbonate (C10H14O3) Structural Information.3

  • Nature Communications (2026) - Nickel-catalyzed divergent sulfonations of propargylic carbonate. Gu, W., et al. 8

  • CCS Chemistry (2025) - Palladium-Catalyzed Regio-, Chemo-, and Stereoselective Access to Multisubstituted 1,3-Dienes via Redox-Neutral Dienylation Pathway.6

  • RSC Publishing (2025) - Synthesis of cyclic carbonates via silver-catalysed fixation of CO2 to propargyl alcohols under mechanochemical conditions. Tomita, N., et al. 11

  • Organic Letters (2012) - Palladium-Catalyzed Cyclization Reactions of 2,3-Allenyl Amines with Propargylic Carbonates.4

Sources

Application

Application Note &amp; Experimental Protocol: Facile Deprotection of 1-Ethynylcyclohexyl Methyl Carbonate

Abstract This application note provides a comprehensive guide to the deprotection of 1-Ethynylcyclohexyl methyl carbonate, a tertiary propargylic carbonate, to yield the corresponding 1-ethynylcyclohexanol. The protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the deprotection of 1-Ethynylcyclohexyl methyl carbonate, a tertiary propargylic carbonate, to yield the corresponding 1-ethynylcyclohexanol. The protocol leverages the chemoselective and mild reactivity of benzyltriethylammonium tetrathiomolybdate for efficient cleavage of the carbonate protecting group. This document details the synthesis of the starting material, a step-by-step deprotection protocol, mechanistic insights, and methods for reaction monitoring and product characterization.

Introduction

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Carbonates, and specifically propargyloxycarbonyl (Poc) analogues, have emerged as versatile protecting groups due to their stability under a range of conditions and their unique deprotection pathways.[1][2] The 1-ethynylcyclohexyl moiety, a tertiary propargylic alcohol, is a valuable building block in medicinal chemistry and materials science. Its hydroxyl group often requires protection during synthetic sequences. The methyl carbonate is a suitable protecting group, and its efficient removal is critical for the successful application of this building block.

This guide focuses on a robust and selective method for the deprotection of 1-Ethynylcyclohexyl methyl carbonate using benzyltriethylammonium tetrathiomolybdate. This reagent has demonstrated remarkable efficacy in cleaving propargyl carbonates, often with high selectivity in the presence of other functional groups.[1][2] We present a detailed experimental protocol, from the synthesis of the starting material to the final deprotected product, along with expert insights into the reaction mechanism and practical considerations for successful execution.

Synthesis of Starting Materials

A two-step synthesis is employed to obtain the 1-Ethynylcyclohexyl methyl carbonate starting material.

Part A: Synthesis of 1-Ethynylcyclohexanol

The precursor alcohol is synthesized via the nucleophilic addition of an acetylide to cyclohexanone.[3][4][5][6]

  • Reaction Scheme:

    • Cyclohexanone + Acetylide source → 1-Ethynylcyclohexanol

  • Experimental Protocol:

    • To a solution of trimethylsilylacetylene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.2 equivalents) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1 M solution in THF).[7]

    • Stir at room temperature for 2 hours.

    • Quench with water and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude 1-ethynylcyclohexanol by vacuum distillation.

Part B: Synthesis of 1-Ethynylcyclohexyl Methyl Carbonate

The synthesized alcohol is then protected as a methyl carbonate.

  • Reaction Scheme:

    • 1-Ethynylcyclohexanol + Methyl chloroformate → 1-Ethynylcyclohexyl methyl carbonate

  • Experimental Protocol:

    • Dissolve 1-ethynylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add methyl chloroformate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[8]

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel.

Deprotection Protocol

The core of this application note is the efficient removal of the methyl carbonate protecting group.

Reagents and Equipment
Reagent/EquipmentPurpose
1-Ethynylcyclohexyl methyl carbonateSubstrate
Benzyltriethylammonium tetrathiomolybdateDeprotecting agent
Anhydrous Acetonitrile (MeCN)Reaction Solvent
Thin Layer Chromatography (TLC) platesReaction monitoring
Ethyl acetate, HexanesTLC eluent and extraction solvents
Silica GelPurification
Rotary EvaporatorSolvent removal
NMR Spectrometer, IR Spectrometer, Mass SpectrometerProduct characterization
Experimental Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve Dissolve Substrate in Anhydrous MeCN Add_Reagent Add Tetrathiomolybdate (1.1 equiv) Dissolve->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon Completion Extract Extract with Ethyl Acetate Concentrate->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the deprotection of 1-Ethynylcyclohexyl methyl carbonate.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1-Ethynylcyclohexyl methyl carbonate (1.0 equivalent) in anhydrous acetonitrile (MeCN), add benzyltriethylammonium tetrathiomolybdate (1.1 equivalents) at room temperature (28 °C).[1]

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC, spotting the reaction mixture against the starting material. A typical eluent system is 20-30% ethyl acetate in hexanes. The deprotection of propargyl carbonates is generally complete within 45 minutes.[2]

  • Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Extraction: Extract the residue with a mixture of ethyl acetate and chloroform (9:1).

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethynylcyclohexanol.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.[9][10][11]

Mechanistic Insights

The deprotection of the propargyl carbonate is believed to proceed through a nucleophilic attack of the tetrathiomolybdate anion on the terminal alkyne, followed by an intramolecular cyclization and subsequent fragmentation.

Deprotection_Mechanism Substrate 1-Ethynylcyclohexyl methyl carbonate Intermediate1 Initial Adduct Substrate->Intermediate1 Nucleophilic Attack Reagent [BnEt3N]2MoS4 Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-Ethynylcyclohexanol Intermediate2->Product Fragmentation Byproducts Byproducts Intermediate2->Byproducts

Caption: Proposed mechanism for the deprotection of 1-Ethynylcyclohexyl methyl carbonate.

Expected Results and Characterization

The deprotection should proceed cleanly to yield 1-ethynylcyclohexanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
1-EthynylcyclohexanolC₈H₁₂O124.18~2.4 (s, 1H, C≡CH), ~1.8-1.4 (m, 10H, cyclohexyl), ~1.9 (s, 1H, OH)~87 (C≡CH), ~71 (C-OH), ~68 (C≡CH), ~39 (cyclohexyl), ~25 (cyclohexyl), ~23 (cyclohexyl)
1-Ethynylcyclohexyl methyl carbonateC₁₀H₁₄O₃182.22~2.5 (s, 1H, C≡CH), ~3.8 (s, 3H, OCH₃), ~1.9-1.5 (m, 10H, cyclohexyl)~154 (C=O), ~84 (C≡CH), ~80 (C-O), ~73 (C≡CH), ~54 (OCH₃), ~36 (cyclohexyl), ~25 (cyclohexyl), ~22 (cyclohexyl)

Note: Expected NMR shifts are estimates and may vary.[9][10][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reagent or reaction time.Increase the equivalents of tetrathiomolybdate slightly (e.g., to 1.2 equiv). Extend the reaction time and continue to monitor by TLC.[8]
Low YieldInefficient extraction or purification.Ensure complete extraction from the aqueous phase. Optimize the column chromatography conditions.
Presence of Impurities in ProductIncomplete reaction or side reactions.Re-purify the product by column chromatography. Ensure the starting material is pure.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl chloroformate is toxic and corrosive. Handle with care in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the deprotection of 1-Ethynylcyclohexyl methyl carbonate using benzyltriethylammonium tetrathiomolybdate. The method is efficient, proceeds under mild conditions, and is suitable for substrates containing sensitive functional groups. The inclusion of protocols for the synthesis of the starting material and troubleshooting guidance makes this a comprehensive resource for researchers in organic synthesis.

References

  • Wikipedia. (2023). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Ramesha, A. R., & Chandrasekaran, S. (1992). Benzyltriethylammonium Tetrathiomolybdate: An Improved Sulfur Transfer Reagent for the Synthesis of Disulfides.
  • Google Patents. (1961). US2858344A - Preparation of 1-ethynylcyclohexanol.
  • Google Patents. (1961). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Ramesh, R., Bhat, R. G., & Chandrasekaran, S. (2005). Highly selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate. The Journal of Organic Chemistry, 70(3), 837–840.
  • Ramesh, R., Bhat, R. G., & Chandrasekaran, S. (2005). Highly Selective Deblocking of Propargyl Carbonates in the Presence of Propargyl Carbamates with Tetrathiomolybdate. The Journal of Organic Chemistry, 70(3), 837-840.
  • Baig, R. B. N., & Chandrasekaran, S. (2008). A Novel Method for the Synthesis of Thioacetates Using Benzyltriethylammonium Tetrathiomolybdate and Acetic Anhydride. Synlett, 2008(17), 2684-2686.
  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4948-4954.
  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 1-Ethynylcyclohexyl Methyl Carbonate

Welcome to the Technical Support Center for propargylic carbonate chemistry. 1-Ethynylcyclohexyl methyl carbonate is a highly versatile building block used extensively in transition-metal-catalyzed transformations, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propargylic carbonate chemistry. 1-Ethynylcyclohexyl methyl carbonate is a highly versatile building block used extensively in transition-metal-catalyzed transformations, including Tsuji-Trost-type substitutions, Meyer-Schuster rearrangements, and complex cycloisomerizations.

Because propargylic carbonates are less reactive and prone to side reactions compared to their allylic counterparts, achieving high yields requires precise control over catalytic cycles. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Overview & Troubleshooting Logic

To optimize yields, it is critical to understand the underlying catalytic pathways. In palladium-catalyzed systems, the reaction is driven by the formation of an active allenyl/propargyl palladium intermediate.

CatalyticCycle Substrate 1-Ethynylcyclohexyl methyl carbonate OxAdd Oxidative Addition & Decarboxylation Substrate->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd Intermediate Allenyl/Propargyl Palladium(II) Complex OxAdd->Intermediate -CO2, -OMe NucAttack Nucleophilic Attack (Nu-) Intermediate->NucAttack NucAttack->Pd0 Reductive Elimination Product Functionalized Alkyne/Allene Product NucAttack->Product

Palladium-Catalyzed Propargylic Substitution Cycle.

When reactions fail or yields drop, follow this systematic logic tree to isolate the root cause:

Troubleshooting Start Low Yield with Propargyl Carbonate CheckConv Check Substrate Conversion (GC/MS) Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv HighConv High Conversion (> 90%) CheckConv->HighConv Action1 Optimize Catalyst/Ligand (Switch to PPh3/PCy3) LowConv->Action1 Action2 Check for Byproducts (Oligomers/Isomers) HighConv->Action2 Action3 Tune Solvent/Base (1,4-Dioxane + Cs2CO3) Action2->Action3

Troubleshooting Logic Tree for Low Reaction Yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing incomplete consumption of 1-Ethynylcyclohexyl methyl carbonate in my Palladium-catalyzed reactions. How can I improve conversion? Causality: The oxidative addition of Pd(0) into the propargylic C–O bond, followed by decarboxylation to form the active allenylpalladium intermediate, is often the rate-limiting step[1]. Bidentate ligands (e.g., dppe, dppf) create a crowded coordination environment around the palladium center. This steric bulk hinders substrate access and severely slows down oxidative addition[2]. Solution: Switch to monodentate, electron-rich, and weakly coordinating phosphine ligands (such as PPh₃ or PCy₃). These ligands stabilize the palladium center without obstructing its active sites, facilitating efficient carbon–carbon bond formation[2]. Ensure strict solvent degassing, as the active Pd(0) species is highly sensitive to oxidation.

Q2: My reaction yields a complex mixture of alkynes, allenes, and dienes instead of a single product. How do I control the regioselectivity? Causality: The intermediate generated is a resonance-stabilized propargyl/allenyl palladium complex. Nucleophilic attack can occur at either the sterically hindered propargylic carbon (yielding allenes) or the less hindered allenic carbon (yielding alkynes). Furthermore, unwanted β-hydride elimination or skeletal isomerization can lead to branched 1,3-dienes[3]. The choice of base and solvent directly dictates the nucleophile's hardness and the transition state's stability. Solution: To favor alkyne formation via nucleophilic substitution, utilize a moderately strong base like Cs₂CO₃ in a slightly polar, coordinating solvent like 1,4-dioxane[2]. If divergent synthesis toward 1,3-dienes is desired, employing N-heterocyclic carbene (NHC) ligands can regulate product distribution by promoting allenylation followed by controlled skeletal isomerization[3].

Q3: When using Gold(I) catalysis for cycloisomerization, I see rapid degradation and oligomerization. What is the root cause? Causality: Gold(I) complexes effectively promote the[3,3]-sigmatropic rearrangement of propargyl carbonates into allenyl intermediates, which subsequently undergo intramolecular cyclization (e.g., Diels-Alder or carbocyclization)[4]. However, trace moisture causes premature hydrolysis of the carbonate leaving group. Additionally, highly coordinating counterions (like chloride) suppress the electrophilicity of the cationic gold center, leading to stalled intermediates that polymerize rather than cyclize. Solution: Utilize non-coordinating counterions (e.g., NTf₂⁻, SbF₆⁻, or OTf⁻) generated in situ via silver salts (e.g., AgOTf)[4]. Conduct the reaction in strictly anhydrous halogenated solvents (like 1,2-dichloroethane) with 4Å molecular sieves to scavenge trace water.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in visual and chemical checkpoints. If a checkpoint fails, halt the experiment and address the root cause before proceeding.

Protocol A: Palladium-Catalyzed Alkylation

Objective: High-yield substitution of 1-Ethynylcyclohexyl methyl carbonate with carbon nucleophiles.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol %) and PPh₃ (10 mol %) in anhydrous 1,4-dioxane (2.0 mL). Stir at room temperature for 15 minutes to pre-form the active Pd(0)Lₙ species.

  • Reagent Addition: Add 1-Ethynylcyclohexyl methyl carbonate (1.0 mmol), the desired nucleophile (e.g., a 1,3-dicarbonyl compound, 1.2 mmol), and anhydrous Cs₂CO₃ (2.0 mmol) to the reaction vial.

  • Execution & Validation: Seal the vial, remove it from the glovebox, and heat at 80 °C in a pre-heated oil bath.

    • Self-Validating Check: Observe the reaction carefully during the first 30 minutes. The evolution of CO₂ gas (visible bubbling) is a definitive physical indicator that oxidative addition and subsequent decarboxylation are occurring smoothly. If bubbling is absent, the catalyst is likely inactive or poisoned by oxygen.

  • Workup: After 12 hours, cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the solid base and catalyst. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Gold(I)-Catalyzed Tandem Rearrangement/Cyclization

Objective: Efficient [3,3]-rearrangement and cyclization without oligomerization.

  • Cationic Gold Generation: In an oven-dried Schlenk flask under argon, dissolve AuCl(PPh₃) (5 mol %) and AgOTf (5 mol %) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL). Stir in the dark for 10 minutes.

    • Self-Validating Check: The immediate formation of a white precipitate (AgCl) confirms the successful generation of the highly active, cationic gold species[Au(PPh₃)]⁺ OTf⁻. If the solution remains clear, the halide abstraction has failed; check the quality of your silver salt.

  • Substrate Addition: Filter the catalyst solution through a dry PTFE syringe filter (to remove AgCl) directly into a solution of 1-Ethynylcyclohexyl methyl carbonate (1.0 mmol) in DCE (2.0 mL) containing activated 4Å molecular sieves.

  • Execution: Stir at room temperature for 2–4 hours. Monitor via TLC.

  • Quenching: Add a single drop of triethylamine to coordinate and deactivate the gold catalyst, preventing over-reaction during concentration. Purify by silica gel chromatography.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and final yields, serving as a benchmark for your optimization efforts.

EntryCatalyst / LigandSolventBaseTemp (°C)Yield (%)Primary Observation
1Pd(OAc)₂ / dppeTolueneK₂CO₃8035Low conversion; bidentate ligand hinders oxidative addition.
2Pd₂(dba)₃ / PPh₃TolueneK₂CO₃8062Improved conversion; monodentate ligand stabilizes Pd active sites.
3Pd₂(dba)₃ / PPh₃1,4-DioxaneK₂CO₃8078Better solubility of intermediates enhances reaction rate.
4 Pd₂(dba)₃ / PPh₃ 1,4-Dioxane Cs₂CO₃ 80 94 Optimal base strength promotes efficient nucleophilic attack.
5AuCl(PPh₃) / AgOTfDCENone2588Rapid [3,3]-rearrangement; non-coordinating counterion is critical.

Part 5: References

  • Palladium-Catalyzed Cyclization of Propargylic Compounds. ACS Publications - Accounts of Chemical Research. 1

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. MDPI - Catalysts. 2

  • Palladium-Catalyzed Alkylation and Dienylation of Propargylic Carbonates with Hydrazones through Carbonyl Umpolung. ACS Catalysis.3

  • Gold-Catalyzed 1,2-Acyloxy Migration/Coupling Cascade of Propargyl Diazoacetates: Synthesis of Isomycin Derivatives. ResearchGate. 4

Sources

Optimization

Technical Support Center: 1-Ethynylcyclohexyl Methyl Carbonate Workflows

Diagnostic Overview: The Mechanistic Landscape 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a tertiary propargylic carbonate heavily utilized in transition-metal-catalyzed cross-couplings, allylations, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Mechanistic Landscape

1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a tertiary propargylic carbonate heavily utilized in transition-metal-catalyzed cross-couplings, allylations, and cascade cyclizations. Because the propargylic carbon is sterically hindered by the bulky cyclohexyl ring, nucleophilic substitution typically bypasses the standard SN​2 pathway. Instead, oxidative addition of a Pd(0) or Cu(I) catalyst generates a dynamic η3 -propargyl/allenyl metal intermediate.

While this intermediate is primed for SN​2′ attack to yield highly valuable allenes, the unique steric and electronic environment of the cyclohexyl ring introduces severe competing side reactions—most notably β -hydride elimination (yielding 1,3-enynes/dienes) and regiochemical leakage (yielding alkynes). Understanding the causality behind these side reactions is critical for rational reaction optimization.

Troubleshooting Guide: Common Side Reactions & Solutions

Q1: My palladium-catalyzed substitution is yielding a conjugated 1,3-diene (enyne) instead of the desired allene. How do I suppress this elimination pathway? Causality: The formation of 1,3-dienyl side products occurs via β -hydride elimination from the Pd(II)-allenyl intermediate. The cyclohexyl ring of 1-ethynylcyclohexyl methyl carbonate provides abundant, conformationally accessible β -hydrogens. When the rate of nucleophilic attack is slower than the rate of β -hydride elimination, the reaction irreversibly funnels into the diene pathway[1]. Solution:

  • Ligand Tuning: Switch from a standard monodentate phosphine to a bidentate ligand with a wide bite angle (e.g., XantPhos) if you want the enyne, but to suppress it and favor the allene, utilize tightly bound, electron-rich monodentate ligands that accelerate reductive elimination over β -hydride elimination.

  • Temperature Control: Lower the reaction temperature to 40 °C. β -hydride elimination is highly entropically driven; reducing thermal energy disproportionately slows this side reaction compared to the bimolecular nucleophilic attack.

Q2: I am observing a mixture of allene ( SN​2′ ) and propargyl ( SN​2 ) products. How can I strictly enforce regioselectivity? Causality: The regioselectivity is dictated by the denticity and steric bulk of the coordinating ligand, which shifts the equilibrium of the η1 -propargyl and η1 -allenyl palladium species. Bulky monophosphines (like tBuBrettPhos ) can paradoxically force the nucleophile to attack the more sterically hindered propargylic position to relieve metal-ligand strain, leading to SN​2 side products[2]. Solution: To exclusively synthesize the allene, employ a dual-catalytic approach or switch to a copper-catalyzed radical pathway. Copper catalysts effectively trap the propargyl radical, completely bypassing the traditional two-electron SN​2 leakage and yielding allenes with >95% regioselectivity[3].

Q3: The reaction stalls at 30% conversion. GC-MS shows unreacted carbonate, but the catalyst has precipitated as palladium black. Causality: Premature decarboxylation without successful nucleophilic trapping leaves the highly reactive Pd-allenyl species exposed. This species can undergo homocoupling or oligomerization, stripping the ligands and reducing Pd(II) to inactive Pd(0) aggregates (Palladium black). Solution: Ensure the nucleophile is fully soluble and activated before adding the propargylic carbonate. Implementing a syringe-pump addition of 1-ethynylcyclohexyl methyl carbonate over 2 hours maintains a low steady-state concentration of the reactive intermediate, preventing catalyst poisoning.

Quantitative Data: Ligand-Controlled Regiodivergence

The table below summarizes how ligand selection dictates the fate of the η3 -propargyl/allenyl intermediate, allowing researchers to predict and control side reactions[2],[4].

Ligand SystemDenticityBite AngleDominant Mechanistic PathwayRegioselectivity (Allene : Propargyl : Diene)
PPh3​ MonodentateN/A SN​2′ Nucleophilic Attack85 : 5 : 10
dppf Bidentate99° β -Hydride Elimination5 : 5 : 90
tBuBrettPhos Bulky MonodentateN/A SN​2 Nucleophilic Attack10 : 85 : 5
XantPhos Bidentate111°3,3'-Reductive Elimination2 : 3 : 95

Mechanistic Visualization

ReactionPathways SM 1-Ethynylcyclohexyl Methyl Carbonate Int η³-Propargyl/Allenyl Palladium(II) Complex SM->Int Oxidative Addition & Decarboxylation Pd Pd(0) Catalyst Pd->Int PathA S_N2' Attack (Small Monodentate) Int->PathA PathB β-Hydride Elimination (Bidentate Ligands) Int->PathB PathC S_N2 Attack (Bulky Monodentate) Int->PathC ProdA Allene Derivative (Target Product) PathA->ProdA ProdB 1,3-Dienyl Derivative (Side Product) PathB->ProdB ProdC Propargyl Derivative (Side Product) PathC->ProdC

Divergent catalytic pathways of 1-ethynylcyclohexyl methyl carbonate.

Self-Validating Experimental Protocol: Synthesis of Allenes

To ensure high fidelity and suppress the side reactions detailed above, use this self-validating workflow for the synthesis of allenes via Pd-catalyzed decarboxylative substitution.

Reagents Required:

  • 1-Ethynylcyclohexyl methyl carbonate (1.0 equiv, 0.5 mmol)

  • Nucleophile (e.g., amine or active methylene, 1.2 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Activation & System Purging:

    • In a flame-dried Schlenk tube under Argon, add Pd(PPh3​)4​ (28.9 mg, 5 mol%).

    • Add 2.5 mL of anhydrous THF.

    • Validation Checkpoint 1: The solution must turn a clear, bright yellow. If the solution is orange or contains black particulates, the catalyst is oxidized/degraded; discard and restart.

  • Nucleophile Pre-incubation:

    • Add the nucleophile (0.6 mmol) to the stirring yellow solution. Stir for 5 minutes at room temperature.

  • Controlled Substrate Addition:

    • Dissolve 1-ethynylcyclohexyl methyl carbonate (91.1 mg, 0.5 mmol) in 2.5 mL THF.

    • Add this solution dropwise over 10 minutes to the reaction mixture.

    • Validation Checkpoint 2: Observe the reaction surface. The evolution of fine gas bubbles ( CO2​ ) confirms successful oxidative addition and decarboxylation. If no bubbling occurs, the oxidative addition has failed (likely due to steric shielding or inactive Pd).

  • Reaction Maturation:

    • Seal the tube and heat to 40 °C for 4 hours.

    • Validation Checkpoint 3 (Inline GC-MS): At t = 2 hours, withdraw a 10 μL aliquot, dilute in EtOAc, and inject into GC-MS. Look for the disappearance of the substrate peak ( m/z 182). The appearance of a peak at m/z [Product] without an accompanying peak at M−2 (indicative of β -hydride elimination to the diene) validates the trajectory.

  • Quench and Isolation:

    • Cool to room temperature, open to air to quench the catalyst, and filter through a short pad of Celite (eluting with EtOAc) to remove palladium residues. Concentrate under reduced pressure.

References

  • Title: Rh(II)/Pd(0)
  • Source: PMC (NIH)
  • Source: Chemical Science (RSC Publishing)
  • Source: Organic Letters (ACS Publications)
  • Source: ACS Catalysis (ACS Publications)

Sources

Troubleshooting

Overcoming low reactivity of 1-Ethynylcyclohexyl methyl carbonate

Technical Support Center: Overcoming Low Reactivity of 1-Ethynylcyclohexyl Methyl Carbonate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Reactivity of 1-Ethynylcyclohexyl Methyl Carbonate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving 1-ethynylcyclohexyl methyl carbonate. This specific propargylic electrophile is highly valuable for synthesizing complex allenes and functionalized cyclic frameworks. However, its quaternary propargylic carbon introduces severe steric hindrance, which can lead to sluggish oxidative additions, poor regioselectivity, and catalyst deactivation.

Below, you will find mechanistic troubleshooting strategies, quantitative data, and self-validating protocols to ensure robust experimental outcomes.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling

  • The Causality: The 1-position of the cyclohexyl ring is a quaternary carbon. This extreme steric bulk severely hinders the initial oxidative addition of Pd(0) into the C–O bond, often stalling the reaction.

  • The Solution: Rely on the thermodynamics of your leaving group. The choice of the methyl carbonate moiety over an acetate is critical. Upon Pd(0) insertion, the methyl carbonate undergoes irreversible decarboxylation (releasing CO₂) and expels methoxide. This irreversible gas evolution provides a powerful thermodynamic driving force that pulls the sluggish equilibrium forward, guaranteeing the formation of the highly reactive allenylpalladium intermediate. Ensure your reaction is well-vented to prevent CO₂ pressure buildup from inhibiting the forward reaction.

Issue 2: Poor Regioselectivity (Sₙ2 vs. Sₙ2') in Copper-Catalyzed Reductions

  • The Causality: Nucleophilic attack at the sterically congested γ-position (Sₙ2' trajectory) is kinetically disfavored compared to direct attack or alkyne oligomerization when using standard, flexible phosphine ligands.

  • The Solution: Switch to ultra-bulky N-heterocyclic carbene (NHC) ligands, such as IBiox12. The rigid steric wall of the NHC ligand forces the copper hydride (CuH) species to approach the less hindered terminal alkyne carbon. This dictates a strict Sₙ2' trajectory, yielding the functionalized allene with >99:1 regioselectivity while stabilizing the sensitive CuH intermediate against degradation[1].

Issue 3: Catalyst Poisoning via Terminal Alkyne Side Reactions

  • The Causality: In the presence of basic additives and trace oxygen, the terminal alkyne can undergo competitive Glaser-type oxidative homocoupling, or form unreactive, polymeric metal-acetylide complexes (especially with Au or Cu catalysts).

  • The Solution: Strictly degas all solvents using the freeze-pump-thaw method. If utilizing Gold(I) catalysis, employ electron-rich, sterically demanding biaryl phosphine ligands (e.g., JohnPhos). These ligands favor the productive π-activation of the alkyne over the detrimental σ-coordination that leads to acetylide resting states.

Part 2: Quantitative Data & Ligand Selection

To illustrate the critical role of ligand sterics in overcoming the low reactivity of the 1-ethynylcyclohexyl system, review the comparative data for the CuH-catalyzed Sₙ2' reduction below.

Ligand TypeCatalyst SystemYield (%)Regioselectivity (Sₙ2' : Sₙ2)Mechanistic Causality
PPh₃ CuCl / PMHS< 20%MixedFlexible ligand fails to shield CuH; steric bulk of the cyclohexyl ring prevents effective coordination.
Xantphos CuCl / PMHS~ 60%85:15Bidentate rigidity improves catalyst lifespan, but lacks the steric bulk to perfectly dictate the Sₙ2' trajectory.
IBiox12 (NHC) CuCl / PMHS> 90%> 99:1Extreme steric bulk of the NHC forces a strict Sₙ2' anti-attack and highly stabilizes the active CuH species[1].

Data synthesized from comparative studies on CuH-catalyzed propargylic reductions.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this protocol includes a Validation Checkpoint . If your observation deviates from the checkpoint, halt the experiment and troubleshoot before proceeding.

Protocol: (NHC)CuH-Catalyzed Sₙ2' Reduction to Vinylidenecyclohexane Objective: Convert 1-ethynylcyclohexyl methyl carbonate to the corresponding terminal allene via highly regioselective Sₙ2' reduction.

  • Catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with CuCl (3 mol%), IBiox12·HOTf (3 mol%), and NaOt-Bu (9 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension must transition from colorless/white to a pale yellow-brown homogeneous solution. This confirms the deprotonation of the imidazolium salt and the successful formation of the active LCu(Ot-Bu) complex.

  • Hydride Generation: Remove the flask from the glovebox and connect it to a Schlenk line. Add polymethylhydrosiloxane (PMHS, 2.0 equiv) dropwise via syringe.

    • Validation Checkpoint: A subtle darkening of the solution will occur, indicating the transmetalation of the alkoxide to form the highly reactive LCuH species.

  • Substrate Addition: Slowly inject a toluene solution of 1-ethynylcyclohexyl methyl carbonate (1.0 equiv) over 5 minutes.

    • Validation Checkpoint (Critical): You must observe gentle effervescence (bubbling). This is the evolution of CO₂ gas, which mechanistically validates that the irreversible decarboxylative Sₙ2' cleavage is successfully occurring[1]. If no bubbling is observed, your catalyst has likely been poisoned by moisture.

  • Reaction Monitoring: Stir at room temperature for 14 hours.

    • Validation Checkpoint: Analyze via TLC (9:1 Hexanes/EtOAc). The propargylic carbonate (UV-inactive, stains dark with KMnO₄) should completely disappear, replaced by a highly non-polar allene spot (R_f ~0.9).

  • Quenching & Isolation: Quench carefully with saturated aqueous NaHCO₃. Extract with diethyl ether, dry over MgSO₄, and purify via short-path silica gel chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Why use PMHS instead of other hydrosilanes or boranes for the reduction? A: Polymethylhydrosiloxane (PMHS) is a mild, bench-stable, and highly cost-effective polymeric hydride source. Mechanistically, it perfectly matches the turnover rate required to regenerate the active LCuH catalyst from the copper alkoxide intermediate without directly reducing the sensitive propargylic carbonate substrate itself[1].

Q: Can I reverse the polarity of this electrophile to use it as a nucleophile? A: Yes. Through a copper-catalyzed Umpolung strategy using diboron reagents (e.g., B₂pin₂), the propargylic carbonate undergoes borylcupration. The subsequent loss of the methyl carbonate leaving group generates an allenylboronate intermediate. This reverses the polarity, allowing the sterically hindered 1-ethynylcyclohexyl framework to act as a nucleophile against aldehydes or ketones, bypassing the need for highly reactive, pre-formed organometallic reagents[2].

Part 5: Pathway Visualization

Below is the mechanistic workflow for the Sₙ2' reduction, demonstrating how the catalyst interacts with the substrate to overcome steric barriers.

CatalyticCycle LCuH Active Catalyst [LCuH] PiComplex π-Complex (CuH-Alkyne) LCuH->PiComplex Coordination CuAlkoxide Copper Alkoxide [LCu-OMe] PiComplex->CuAlkoxide SN2' Hydride Transfer & Decarboxylation Product Allene Product PiComplex->Product Byproducts CO₂ ↑ + Silyl Ether PiComplex->Byproducts CuAlkoxide->LCuH Transmetalation with PMHS Substrate 1-Ethynylcyclohexyl methyl carbonate Substrate->PiComplex Silane PMHS (Silane) Silane->LCuH

Catalytic cycle of CuH-mediated SN2' reduction of propargylic carbonates.

Part 6: References

  • Palladium-catalyzed heterocycle synthesis from allenes. Chimica Oggi - Chemistry Today.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8UoT2f0RmE5E0R8k7r_nOhdw0cx7FULTLOtbFv2rSugCE9LpTPkc3q-B8o-aa-mOw7g74d5nqsGTIO1ysMEIyzjVaKx02kJ5B0nQEqzyU_o-MjrYNDYtqq26KNxDm_x_zWIalYi6DfszqPibgpZGmbGRK3_VyE3t9YHc=]

  • (NHC)CuH-Catalyzed Entry to Allenes via Propargylic Carbonate SN2'-Reductions. Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTfVXDUvEOrJlEj8eBCeQagOx8-aPzYr9S7-_Rf2MbSol1pEyfaYPrpyjNM1BY40X-qjcp7dTDcS29NK02KJLDI3JWkG3nf6CHcP94OCsdmGI6c974MZRG-gM6bUQkbqXN-e4sCbMHULMTA3Ib5FP5-H0zaFQ7Bp2qzrxCw9uIvRyEI1GKyODcOme-]

  • Copper-Catalyzed Umpolung Reactivity of Propargylic Carbonates in the Presence of Diboronates: One Stone Four Birds. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyQU9OhkNMfyw3K4OCCG2RQj3xl7Ce4qZXztph5IhMzKvTaotHv2CYxuF3bADy0n3tzJomUp-YT7SxeVxvlMiVpjIzBTQMtslXxFvG8Ag1TIYhXcaH7FKB6a9sG9aGry-kB969_NEJBA==]

Sources

Optimization

Technical Support Center: Troubleshooting Sonogashira Reactions with Hindered Alkynes

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique mechanistic bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique mechanistic bottlenecks associated with coupling sterically hindered alkynes (e.g., tert-butylacetylene, TIPS-acetylene, or bulky aryl alkynes).

Standard Sonogashira conditions (Pd(PPh3)₂Cl₂ / CuI / Amine) are highly effective for unhindered substrates but frequently fail when steric bulk is introduced, leading to stalled catalytic cycles, rapid catalyst deactivation, and rampant Glaser homocoupling. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to rescue your most challenging C(sp²)–C(sp) bond formations.

Diagnostic Workflow for Hindered Substrates

Before adjusting your protocol, use the following logical decision tree to identify the specific mechanistic failure point in your reaction.

DiagnosticWorkflow Start Reaction Failed: Hindered Alkyne CheckGlaser Is Glaser Homocoupling > 10%? Start->CheckGlaser CuFree Switch to Cu-Free Conditions CheckGlaser->CuFree Yes (Diyne formed) CheckHalide Are you using an Aryl Chloride? CheckGlaser->CheckHalide No (Unreacted) UseXPhos Use Bulky Buchwald Ligand (e.g., XPhos) CheckHalide->UseXPhos Yes CheckBase Is the Amine Base Sufficient? CheckHalide->CheckBase No UseInorganic Switch to Cs2CO3 in Polar Solvent CheckBase->UseInorganic No (Stalled)

Figure 1: Diagnostic decision tree for troubleshooting hindered Sonogashira couplings.

Core Troubleshooting Guide & FAQs

Q1: Why is my hindered alkyne yielding mostly Glaser homocoupling product instead of the cross-coupled product? Causality: The Glaser–Hay homocoupling is a competing oxidative pathway driven by the presence of copper and trace oxidants (like O₂ or even Pd(II) species)[1]. When you use a sterically hindered alkyne, the transmetalation step—transferring the alkyne from the copper(I) acetylide to the bulky Ar-Pd(II)-X complex—is drastically slowed down due to steric repulsion[2]. While transmetalation is stalled, the long-lived copper(I) acetylide intermediate remains highly susceptible to oxidation, funneling your starting material into the symmetric 1,3-diyne byproduct[3]. Solution: Eliminate copper entirely. Copper-free Sonogashira conditions prevent the formation of the copper acetylide intermediate, effectively shutting down the Glaser pathway[4]. If copper must be used for reactivity reasons, you must employ a strict reducing atmosphere or add excess reducing agents to prevent Cu(I) oxidation[3].

Q2: I switched to a copper-free system to stop homocoupling, but now my reaction with a hindered aryl chloride is completely dead. Why? Causality: In a traditional Cu-catalyzed system, copper forms a highly nucleophilic copper acetylide that easily attacks the Pd(II) center. In a copper-free system, the terminal alkyne must coordinate directly to the palladium(II) center and undergo deprotonation by the base (the carbopalladation pathway)[5]. Hindered aryl chlorides present a dual problem: they have a high activation barrier for the initial oxidative addition, and the resulting bulky Ar-Pd(II)-Cl complex sterically repels the incoming bulky alkyne[6]. Solution: Utilize bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos[7]. The electron-rich nature of XPhos accelerates oxidative addition into the unreactive C–Cl bond. Counterintuitively, its massive steric bulk promotes the formation of a highly active, monoligated Pd(0) species that creates a distinct binding pocket, facilitating both alkyne coordination and the final reductive elimination step[6][7].

Q3: What base and solvent combination should I use for a copper-free Sonogashira with hindered substrates? Causality: Without copper, the alkyne's proton must be removed while it is coordinated to the Pd(II) complex. Standard amine bases (like Et₃N or diisopropylamine) are often not basic enough or are too sterically hindered to deprotonate the alkyne in this tight coordination sphere[2]. Solution: Switch from amines to strong inorganic bases like Cs₂CO₃ or K₃PO₄, paired with polar aprotic solvents (e.g., DMSO, DMF, or N-hydroxyethylpyrrolidone)[6]. The polar solvent stabilizes the ionic transition states during the base-assisted deprotonation step, driving the catalytic cycle forward.

Quantitative Data: Impact of Catalytic Conditions

The following table summarizes the expected outcomes when coupling a sterically hindered terminal alkyne (e.g., TIPS-acetylene) with an unreactive aryl chloride across different catalytic systems.

Catalyst SystemLigandCo-CatalystBase / SolventCross-Coupling YieldGlaser Homocoupling
PdCl₂(PPh₃)₂PPh₃CuI (10 mol%)Et₃N (Neat)< 15%> 60%
Pd(OAc)₂PPh₃NoneEt₃N / DMF< 5%< 5% (Stalled)
(AllylPdCl)₂P(t-Bu)₃NoneDABCO / CH₃CN~ 75%< 2%
XPhos-Pd-G3 XPhos None Cs₂CO₃ / DMSO > 90% < 1%
Mechanistic Pathway: Copper-Free Sonogashira with XPhos

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below highlights the critical bottleneck where hindered alkynes typically fail, and how XPhos overcomes it.

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Accelerated by Electron-Rich Ligand PdII Ar-Pd(II)-Cl L Intermediate OxAdd->PdII AlkyneCoord Alkyne Coordination & Base Deprotonation PdII->AlkyneCoord Steric Bottleneck PdIIAlkyne Ar-Pd(II)-Alkyne L Complex AlkyneCoord->PdIIAlkyne Overcome by Strong Inorganic Base RedElim Reductive Elimination (Product Release) PdIIAlkyne->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 2: Copper-free catalytic cycle highlighting the steric bottleneck at alkyne coordination.

Self-Validating Experimental Protocol

Protocol: Copper-Free Sonogashira Coupling of Hindered Aryl Chlorides using XPhos-Pd-G3 This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any deviation from the catalytic cycle is immediately identifiable.

Reagents:

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • Hindered Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G3 precatalyst (2 mol%, 0.02 mmol)[7]

  • Cs₂CO₃ (2.5 equiv, 2.5 mmol)

  • Anhydrous, degassed DMSO (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the solid aryl chloride (if solid), XPhos-Pd-G3, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a stir bar. Evacuate and backfill the flask with ultra-pure Argon three times.

    • Validation Checkpoint 1: The XPhos-Pd-G3 powder should be off-white to pale yellow. If it is dark brown or black, the precatalyst has degraded and must be discarded.

  • Solvent Addition: Add anhydrous DMSO (previously degassed via 3 freeze-pump-thaw cycles) via syringe. Stir for 5 minutes at room temperature.

    • Validation Checkpoint 2: The solution should turn a homogenous pale yellow/orange, indicating the generation of the active monoligated Pd(0) species. If the solution turns opaque black and a precipitate forms, Pd-black has crashed out due to oxygen ingress or ligand dissociation. Stop the reaction.

  • Alkyne Addition: Add the liquid aryl chloride (if applicable) and the hindered terminal alkyne dropwise via a gas-tight syringe.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction via GC-MS or LC-MS every 2 hours.

    • Validation Checkpoint 3 (Analytical): Track the disappearance of the aryl chloride parent ion (m/z). The appearance of the cross-coupled product mass confirms the catalytic cycle is turning over. If starting material is consumed but the product mass is exactly double the alkyne mass minus two protons, Glaser homocoupling is occurring (indicating trace copper contamination in your reagents or glassware)[2].

  • Quench & Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (3 x 20 mL) to remove DMSO and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry - ACS Publications.[1] URL:[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society.[3] URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.[4] URL:[Link]

  • XPhos - Wikipedia.[7] URL:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications.[5] URL:[Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications.[6] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dimerization of 1-Ethynylcyclohexyl Methyl Carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address a specific, pervasive issue in alkyne chemistry: the oxidative dimerization of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address a specific, pervasive issue in alkyne chemistry: the oxidative dimerization of 1-Ethynylcyclohexyl methyl carbonate (CAS 61699-43-2).

This molecule presents a unique synthetic challenge. It features a terminal alkyne—highly prone to Glaser-Hay homocoupling—and a propargylic methyl carbonate, which can undergo unwanted palladium-catalyzed ionization or base-mediated degradation if reaction conditions are overcompensated. This guide provides field-proven, self-validating protocols to suppress dimerization and maximize your cross-coupling yields.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1-Ethynylcyclohexyl methyl carbonate dimerize so readily during cross-coupling?

A: Terminal alkyne dimerization, commonly known as Glaser coupling, is an oxidative homocoupling reaction that forms a symmetrical 1,3-diyne 1. In a standard Sonogashira reaction, a Cu(I) co-catalyst deprotonates the alkyne to form a copper(I)-acetylide intermediate. If even trace amounts of oxygen are present, Cu(I) is rapidly oxidized to Cu(II). The Cu(II) species triggers a bimolecular coupling of two acetylide ligands, ejecting the 1,3-diyne and regenerating Cu(I). Because the cyclohexyl ring provides only moderate steric shielding, the exposed terminal alkyne remains highly susceptible to this pathway.

Q2: How does the methyl carbonate group complicate standard dimerization prevention?

A: To prevent dimerization, chemists often use strong reducing agents or harsh basic conditions to drive the desired cross-coupling faster than the oxidation pathway. However, 1-Ethynylcyclohexyl methyl carbonate is a propargylic carbonate. Under harsh basic conditions, the carbonate can hydrolyze. Furthermore, in the presence of Pd(0), propargylic carbonates can undergo oxidative addition to form allenylpalladium species, leading to complex mixtures. Therefore, you must suppress dimerization using mild conditions, such as Cu-free catalysis or neutral reducing agents.

Q3: What is the "Click-Reagent" approach to suppressing this dimerization?

A: Borrowed from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols, this strategy uses a catalytic system of CuSO₄ paired with an excess of sodium ascorbate 2. The ascorbate acts as a continuous reducing environment, instantly reducing any O₂-generated Cu(II) back to Cu(I) before bimolecular homocoupling can occur 3. This effectively shuts down the Glaser defect without harming the propargylic carbonate.

Part 2: Mechanistic & Troubleshooting Workflows

To understand how to intervene, we must map the divergence between the desired catalytic cycle and the defect pathway.

Pathway Alkyne 1-Ethynylcyclohexyl methyl carbonate Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Cu(I), Base Pd_Cycle Pd(II) Transmetalation (Sonogashira) Cu_Acetylide->Pd_Cycle Pd Catalyst Oxidation O2 Oxidation (Cu(I) → Cu(II)) Cu_Acetylide->Oxidation O2 Exposure Product Desired Cross-Coupled Product Pd_Cycle->Product Reductive Elimination Dimer 1,3-Diyne Homodimer (Glaser Defect) Oxidation->Dimer Bimolecular Coupling

Mechanistic divergence between desired cross-coupling and oxidative Glaser dimerization.

Troubleshooting Guide: Specific Scenarios

Issue 1: High diyne formation during standard Sonogashira coupling.

  • Cause: Incomplete degassing of solvents or slow transmetalation allowing the Cu(I)-acetylide to pool and oxidize.

  • Solution: Transition to a Cu-free protocol 4. By eliminating copper entirely, the oxidative dimerization pathway is mechanistically impossible. If copper must be used, implement syringe-pump addition of the alkyne to keep its resting concentration near zero.

Issue 2: Dimerization occurring during CuAAC (Click) conjugation.

  • Cause: The sodium ascorbate reducing agent has been depleted, or the reaction is being run in an open flask, overwhelming the ascorbate's capacity to reduce Cu(II).

  • Solution: Add 10-20 mol% excess sodium ascorbate and seal the reaction vessel under argon. Use a ligand like TBTA to stabilize the Cu(I) center against oxidation.

Workflow Start Dimerization Detected? Is_Cu Using Cu(I) Co-catalyst? Start->Is_Cu Action_O2 Strictly Exclude O2 (Degas Solvents) Is_Cu->Action_O2 Yes Action_Concentration Lower Alkyne Concentration (Syringe Pump Addition) Is_Cu->Action_Concentration No (Pd only) Action_Ascorbate Add Sodium Ascorbate (Reducing Agent) Action_O2->Action_Ascorbate Still Dimerizing Action_CuFree Switch to Cu-Free Pd Catalysis Action_Ascorbate->Action_CuFree Fails

Step-by-step troubleshooting workflow to eliminate terminal alkyne homocoupling.

Part 3: Quantitative Strategy Comparison

When dealing with 1-Ethynylcyclohexyl methyl carbonate, selecting the right mitigation strategy requires balancing reactivity against the stability of the carbonate group.

Mitigation StrategyTypical Homocoupling (%)Reaction RateImpact on Propargylic CarbonateBest Use Case
Standard Pd/Cu (Aerobic) 15% - 40%Very FastHigh risk of degradationNot recommended
Standard Pd/Cu (Strictly Anaerobic) 2% - 10%FastModerate riskGlovebox/Schlenk line setups
Cu-Free Pd Catalysis < 1% ModerateLow risk (if mild base used)Sensitive substrates / Scale-up
Ascorbate-Assisted (Click-Variant) < 2% FastLow risk (neutral pH profile)Benchtop reactions in air
Syringe-Pump Addition 5% - 15%SlowModerate riskHighly exothermic couplings

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered specifically to prevent the dimerization of 1-Ethynylcyclohexyl methyl carbonate while preserving the integrity of the methyl carbonate moiety.

Protocol A: Copper-Free Sonogashira Coupling

This protocol relies on a highly active palladium catalyst to drive transmetalation directly from the amine, bypassing the copper-acetylide entirely 5.

Materials:

  • 1-Ethynylcyclohexyl methyl carbonate (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Piperidine (2.0 equiv)

  • Anhydrous, degassed DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the aryl halide in degassed DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Stir for 5 minutes until the solution is homogeneous.

  • Base Addition: Inject piperidine (2.0 equiv). Causality note: Piperidine acts as both the base and the transmetalating shuttle in the absence of copper.

  • Alkyne Addition: Add 1-Ethynylcyclohexyl methyl carbonate dropwise over 10 minutes.

  • Reaction: Stir at 40°C for 6-8 hours. Avoid exceeding 50°C to prevent Pd-catalyzed ionization of the propargylic carbonate.

  • Self-Validation Step: Pull a 50 µL aliquot, quench in water/EtOAc, and run GC-MS. Validation criteria: The chromatogram must show an absence of the m/z peak corresponding to the 1,3-diyne dimer. If the dimer peak is <1% relative to the product, the Cu-free system is successfully validated.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Ascorbate-Assisted "Click-Reagent" Sonogashira

If your specific aryl halide is too unreactive for Cu-free conditions, use this protocol to maintain copper in the +1 oxidation state, preventing the Glaser defect 2.

Materials:

  • 1-Ethynylcyclohexyl methyl carbonate (1.1 equiv)

  • Aryl iodide (1.0 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuSO₄·5H₂O (2 mol%)

  • Sodium Ascorbate (10 mol%)

  • Triethylamine / DMF (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Mix DMF and Et₃N (1:1). Sparge with argon for 15 minutes.

  • Reagent Assembly: To the solvent, add the aryl iodide, PdCl₂(PPh₃)₂, and 1-Ethynylcyclohexyl methyl carbonate.

  • Redox Buffer Addition: Add Sodium Ascorbate (10 mol%) dissolved in a minimal amount of degassed water. Causality note: Ascorbate is added before copper to ensure the environment is reducing prior to metal introduction.

  • Catalyst Activation: Add CuSO₄·5H₂O (2 mol%). The ascorbate immediately reduces Cu(II) to the catalytically active Cu(I).

  • Reaction & Self-Validation: Stir at room temperature. Validation criteria: Monitor the color of the reaction. A pale yellow/orange solution indicates active Cu(I). If the solution turns green or blue, Cu(II) is accumulating (indicating oxygen ingress or ascorbate depletion). Add an additional 5 mol% ascorbate immediately if a color shift occurs.

  • Workup: Dilute with diethyl ether, wash extensively with water to remove DMF and ascorbate salts, dry over MgSO₄, and concentrate.

Part 5: References

  • Title: Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions Source: ResearchGate / Macromolecules URL:[Link]

  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: PMC (STAR Protocols) URL:[Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]

Sources

Optimization

How to monitor the progress of reactions involving 1-Ethynylcyclohexyl methyl carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical challenges of monitoring complex organic transformations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical challenges of monitoring complex organic transformations. 1-Ethynylcyclohexyl methyl carbonate is a highly versatile propargylic carbonate utilized in advanced synthesis, most notably in gold-catalyzed oxidative reactions involving 1,2-carbonate migrations to yield α-functionalized-α,β-unsaturated ketones and cyclopentenones ()[1].

Because this substrate features both a terminal alkyne and a carbonate leaving group, it is highly susceptible to thermal degradation and side reactions. Below is our comprehensive troubleshooting guide and validated protocols to ensure analytical integrity during your experiments.

Analytical Workflow Diagram

Workflow Start Reaction: 1-Ethynylcyclohexyl methyl carbonate Decision Select Monitoring Technique Start->Decision TLC TLC Analysis (KMnO4 / CAM Stain) Decision->TLC Rapid qualitative check GCMS GC-MS Analysis (Volatiles) Decision->GCMS Stable, volatile products LCMS UHPLC-MS Analysis (Real-time / Labile) Decision->LCMS Labile intermediates TLC_Result Determine Rf & Conversion TLC->TLC_Result GCMS_Result Mass fragmentation & RT GCMS->GCMS_Result LCMS_Result Exact Mass & Kinetics LCMS->LCMS_Result

Decision matrix for selecting the optimal reaction monitoring technique.

Troubleshooting & FAQs

Q1: How do I select the right TLC solvent system and stain for monitoring the consumption of 1-ethynylcyclohexyl methyl carbonate? Expert Insight: The starting material is relatively non-polar but possesses moderate polarity due to the methyl carbonate moiety. A binary mixture of miscible solvents, such as hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v), provides optimal resolution ()[2]. Troubleshooting: Because 1-ethynylcyclohexyl methyl carbonate lacks a conjugated chromophore, standard UV visualization (254 nm) will fail. Causality & Solution: You must rely on chemical stains. Potassium permanganate (KMnO₄) is highly effective because the terminal alkyne rapidly reduces Mn(VII) to Mn(IV), appearing as a bright yellow spot on a purple background[3]. Alternatively, Cerium Ammonium Molybdate (CAM) can be used for high-sensitivity detection of easily oxidized C-H bonds[3].

Q2: During gold-catalyzed 1,2-carbonate migration, I see multiple streaking spots on TLC. How can I differentiate the intermediate from the final α,β-unsaturated ketone? Expert Insight: In gold-catalyzed oxidations using oxidants like 3,5-dichloropyridine N-oxide, the reaction proceeds via a regioselective attack of the N-oxide on the gold-activated alkyne, forming a highly reactive alkenylgold intermediate before the 1,2-carbonate migration occurs ()[4]. Troubleshooting: These intermediates are often unstable on acidic silica gel, leading to streaking or artificial degradation spots on the TLC plate. Causality & Solution: If TLC yields ambiguous results due to intermediate instability, switch to Ultrahigh-Performance Liquid Chromatography (UHPLC-MS). UHPLC provides a neutral, rapid separation environment that prevents on-column degradation, allowing you to capture transient species[5].

Q3: Why is my GC-MS showing poor mass balance and thermal degradation of the starting material? Expert Insight: Propargylic carbonates are notorious for their thermal instability. At standard GC inlet temperatures (e.g., 250 °C), 1-ethynylcyclohexyl methyl carbonate can undergo spontaneous thermal Meyer-Schuster rearrangements or elimination reactions. Causality & Solution: The intense heat of the injection port provides the activation energy for carbonate elimination before the sample even reaches the column. To troubleshoot, lower the inlet temperature to 180–200 °C and use a shorter capillary column to reduce residence time. If degradation persists, GC-MS is fundamentally the wrong tool for your specific matrix; transition to LC-MS.

Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Rapid TLC Monitoring

To ensure trustworthiness, every TLC run must be a self-validating system to account for matrix effects that can artificially shift Retention Factor ( Rf​ ) values[2].

  • Preparation: Dissolve <1 mg of the reaction aliquot in 0.5 mL of ethyl acetate. Prepare a separate vial with the pure 1-ethynylcyclohexyl methyl carbonate reference standard[2].

  • Spotting: Use a hand-drawn glass capillary to spot three lanes on a silica gel 60 F-254 plate: Lane 1 (Reference), Lane 2 (Co-spot of Reference + Reaction), and Lane 3 (Reaction Aliquot)[2]. The co-spot validates that the reaction matrix is not shifting the Rf​ value.

  • Development: Develop the plate in a sealed chamber pre-saturated with an 8:2 Hexanes:EtOAc binary mixture[2].

  • Visualization: Dip the plate in KMnO₄ stain. Gently heat with a heat gun until yellow spots emerge against the purple background[3].

Protocol B: Real-Time UHPLC-MS Reaction Monitoring

When intermediates are labile, rapid online LC methodologies are required to determine reaction speed and identify end products quantitatively ()[5].

  • Sample Prep: Quench a 10 µL reaction aliquot in 990 µL of cold acetonitrile containing 1 µg/mL biphenyl as an internal standard. Causality: The internal standard validates injection volume consistency and corrects for any solvent evaporation.

  • Column Selection: Utilize a short sub-2-μm silica particle C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) to achieve fast separations in less than 1 minute[5].

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.6 mL/min.

  • Gradient Program: Ramp from 5% to 95% Acetonitrile over 1.0 minute. The entire LC cycle, including re-equilibration and sampling, must be completed in ≤1.5 minutes[5].

  • Detection: Use Electrospray Ionization (ESI) in positive mode, scanning m/z 100–500. Track the exact mass of the starting material ( [M+H]+ or [M+Na]+ ) and the expected enone product.

Data Presentation

Table 1: Comparison of Analytical Techniques for Propargylic Carbonate Reactions

Analytical TechniqueTarget AnalytesTypical Run TimeSensitivity / DetectionKey Limitations
TLC (KMnO₄ / CAM) Starting material, stable products5 minutesModerate (~1 µg)Cannot detect unstable intermediates; qualitative only.
GC-MS Volatile, thermally stable products15–30 minutesHigh (ng level)High risk of thermal degradation in the inlet.
UHPLC-MS Labile intermediates, high MW products< 1.5 minutesUltra-High (pg level)Requires complex instrumentation and internal standards.

References

  • Gold-Catalyzed Oxidative Reactions of Propargylic Carbonates Involving 1,2-Carbonate Migration: Stereoselective Synthesis of Functionalized Alkenes. The Journal of Organic Chemistry.[Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Ethynylcyclohexyl Methyl Carbonate and Ethynylcyclohexane

For Researchers, Scientists, and Drug Development Professionals Introduction: Structure Dictates Reactivity At the heart of this comparison are two terminal alkynes sharing a cyclohexyl scaffold, yet poised for distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structure Dictates Reactivity

At the heart of this comparison are two terminal alkynes sharing a cyclohexyl scaffold, yet poised for distinct chemical behavior due to a single functional group modification. Ethynylcyclohexane serves as our baseline, a simple, sterically accessible terminal alkyne.[1] In contrast, 1-Ethynylcyclohexyl methyl carbonate introduces a methyl carbonate substituent on the quaternary carbon adjacent to the alkyne. This seemingly minor change has profound implications for the electronic nature and steric accessibility of the reactive ethynyl group, thereby altering its performance in a wide range of chemical reactions.

This guide will dissect these differences through the lens of fundamental organic chemistry principles, comparing their reactivity in key transformations such as deprotonation, electrophilic additions, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions.

Structures cluster_0 Ethynylcyclohexane cluster_1 1-Ethynylcyclohexyl methyl carbonate Ethynylcyclohexane Ethynylcyclohexane Carbonate Carbonate

Figure 1: Chemical structures of Ethynylcyclohexane and 1-Ethynylcyclohexyl methyl carbonate.

The Decisive Influence of the Methyl Carbonate Group

The methyl carbonate group in 1-Ethynylcyclohexyl methyl carbonate exerts two primary effects on the adjacent ethynyl moiety:

  • Inductive Electron Withdrawal: The two electronegative oxygen atoms in the carbonate group pull electron density away from the quaternary carbon and, by extension, from the alkyne. This inductive effect has significant consequences for both the acidity of the terminal proton and the electron density of the triple bond.

  • Steric Hindrance: While the linear geometry of the alkyne minimizes some steric clash, the methyl carbonate group is significantly bulkier than the hydrogen atom at the corresponding position on ethynylcyclohexane. This can influence the approach of bulky reagents to the triple bond.

These fundamental differences are the key to understanding the divergent reactivity profiles of these two molecules.

Comparative Reactivity Analysis

Acidity and Acetylide Formation: A Tale of Two Nucleophiles

The most striking difference between terminal and internal alkynes is the acidity of the terminal proton (pKa ≈ 25), which allows for the formation of a potent acetylide nucleophile upon deprotonation with a strong base.[2] This reactivity is central to many C-C bond-forming reactions.

  • 1-Ethynylcyclohexyl methyl carbonate: The electron-withdrawing nature of the methyl carbonate group is expected to stabilize the resulting acetylide anion through the inductive effect. This increased stabilization lowers the pKa of the terminal proton, making it more acidic than the proton in ethynylcyclohexane. Consequently, deprotonation can be achieved with a wider range of bases under milder conditions.

  • Ethynylcyclohexane: While the terminal proton is acidic, it requires a strong base (e.g., NaNH₂ or n-BuLi) for complete deprotonation.[3]

This difference in acidity directly translates to a difference in the ease of forming the corresponding nucleophile, which is a critical factor in reactions like the Sonogashira coupling.

Electrophilic Addition Reactions: A Shift in Reactivity

Electrophilic additions to alkynes, such as hydrohalogenation and hydration, proceed through the formation of a vinyl carbocation intermediate.[4] Alkynes are generally less reactive than alkenes in these reactions because the resulting vinyl carbocation is less stable than a corresponding alkyl carbocation.[5]

  • Ethynylcyclohexane: This compound undergoes standard electrophilic additions. For instance, hydration catalyzed by mercuric salts follows Markovnikov's rule to yield cyclohexyl methyl ketone.[6]

  • 1-Ethynylcyclohexyl methyl carbonate: The electron-withdrawing carbonate group deactivates the alkyne towards electrophilic attack. The formation of a vinyl carbocation on the internal carbon would be destabilized by the adjacent electron-withdrawing group. Therefore, 1-Ethynylcyclohexyl methyl carbonate is expected to be significantly less reactive than ethynylcyclohexane in electrophilic addition reactions.

Cycloaddition Reactions: The Impact of Electron Density

Alkynes can participate in various cycloaddition reactions, most notably the [3+2] azide-alkyne cycloaddition ("click" chemistry) and the [4+2] Diels-Alder reaction.[7][8] The rate and success of these reactions are highly dependent on the electronic properties of the alkyne.

  • Azide-Alkyne Cycloaddition (CuAAC): This powerful reaction is widely used for its high efficiency and functional group tolerance.[9] The reaction rate is not strongly dependent on the electronic nature of the alkyne, so both compounds are expected to participate readily. However, the increased acidity of 1-Ethynylcyclohexyl methyl carbonate might facilitate the formation of the copper acetylide intermediate, potentially leading to faster reaction rates under certain conditions.

  • Diels-Alder Reaction: In this reaction, the alkyne typically acts as the dienophile. Electron-withdrawing groups on the alkyne generally increase its reactivity towards electron-rich dienes. Therefore, 1-Ethynylcyclohexyl methyl carbonate is expected to be a more reactive dienophile than ethynylcyclohexane in Diels-Alder reactions.

Sonogashira Coupling: A Key Application

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis.[10][11] The reaction mechanism involves the formation of a copper acetylide in situ.

  • 1-Ethynylcyclohexyl methyl carbonate: Due to the enhanced acidity of its terminal proton, this compound is expected to be an excellent substrate for the Sonogashira coupling. The formation of the key copper acetylide intermediate should be more facile, potentially leading to higher yields and faster reaction times compared to ethynylcyclohexane.

  • Ethynylcyclohexane: This is a standard substrate for Sonogashira couplings and has been used in the synthesis of various compounds.[12] However, it may require slightly stronger basic conditions or longer reaction times to achieve comparable results to its carbonate-substituted counterpart.

Experimental Protocols

The following protocols are provided as examples to illustrate a comparative study of the two compounds.

Protocol 1: Comparative Sonogashira Coupling with Iodobenzene

This experiment aims to compare the reaction rates and yields of the two alkynes in a standard Sonogashira coupling.

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Analysis Setup Prepare two parallel reactions in Schlenk flasks under Argon: - Flask A: 1-Ethynylcyclohexyl methyl carbonate (1.0 eq) - Flask B: Ethynylcyclohexane (1.0 eq) Reagents To each flask, add: - Iodobenzene (1.0 eq) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (1 mol%) - Triethylamine (2.0 eq) - Anhydrous THF Setup->Reagents Stir Stir both reactions at room temperature. Reagents->Stir Monitor Monitor reaction progress every 30 minutes by TLC and GC-MS. Stir->Monitor Workup Quench with saturated NH₄Cl (aq). Extract with diethyl ether. Dry over MgSO₄ and concentrate. Monitor->Workup Purify Purify by column chromatography (silica gel). Workup->Purify Analyze Determine yield and purity by ¹H NMR and GC-MS. Compare conversion rates over time. Purify->Analyze

Figure 2: Workflow for a comparative Sonogashira coupling experiment.

Methodology:

  • Reaction Setup: In two separate flame-dried Schlenk flasks under an argon atmosphere, prepare two reaction mixtures.

    • Flask A: 1-Ethynylcyclohexyl methyl carbonate (1.0 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.01 mmol), and anhydrous triethylamine (2.0 mmol) in anhydrous THF (5 mL).

    • Flask B: Ethynylcyclohexane (1.0 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.01 mmol), and anhydrous triethylamine (2.0 mmol) in anhydrous THF (5 mL).

  • Reaction Monitoring: Stir both reactions at room temperature. Take aliquots from each reaction mixture at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyze by TLC and GC-MS to monitor the consumption of starting materials and the formation of the product.

  • Workup: Once the reaction with the faster rate is complete (as determined by monitoring), quench both reactions by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the isolated yields and compare the purity of the products from both reactions.

Protocol 2: Comparative Hydration of the Alkyne

This experiment is designed to compare the susceptibility of the two alkynes to electrophilic addition.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, prepare the following mixtures:

    • Flask A: 1-Ethynylcyclohexyl methyl carbonate (1.0 mmol) in a mixture of sulfuric acid, water, and THF, then add mercuric sulfate (0.05 mmol).

    • Flask B: Ethynylcyclohexane (1.0 mmol) in a mixture of sulfuric acid, water, and THF, then add mercuric sulfate (0.05 mmol).

  • Reaction Monitoring: Heat both reactions at a controlled temperature (e.g., 60 °C) and monitor their progress by TLC and GC-MS.

  • Workup and Analysis: After a set period (e.g., 4 hours), cool the reactions to room temperature, quench with water, and extract with diethyl ether. Analyze the crude reaction mixtures by GC-MS and ¹H NMR to determine the extent of conversion.

Summary of Expected Reactivity

Reaction Type1-Ethynylcyclohexyl methyl carbonateEthynylcyclohexaneRationale
Deprotonation More readily deprotonatedRequires strong baseIncreased acidity due to inductive effect of the carbonate group.[13]
Nucleophilicity of Acetylide Excellent nucleophileGood nucleophileMore easily formed acetylide.
Electrophilic Addition Significantly less reactiveModerately reactiveDeactivation of the alkyne by the electron-withdrawing group.[5]
Azide-Alkyne Cycloaddition Highly reactiveHighly reactiveReaction is not highly sensitive to alkyne electronics.[9]
Diels-Alder Reaction More reactive dienophileLess reactive dienophileElectron-withdrawing group enhances dienophilicity.[8]
Sonogashira Coupling More reactiveReactiveEnhanced acidity facilitates copper acetylide formation.[11]

Conclusion

The introduction of a methyl carbonate group at the 1-position of ethynylcyclohexane fundamentally alters its reactivity profile. 1-Ethynylcyclohexyl methyl carbonate is expected to be the superior substrate for reactions that leverage the acidity of the terminal proton, such as Sonogashira couplings and other acetylide-based C-C bond formations. Its enhanced performance as a dienophile in Diels-Alder reactions also makes it an attractive building block for the synthesis of complex cyclic systems.

Conversely, ethynylcyclohexane remains the more suitable choice for electrophilic addition reactions where the electron-rich nature of the alkyne is paramount. Its simpler structure and lower cost may also be advantageous in applications where the specific electronic properties of the carbonate-substituted analogue are not required.

Ultimately, the choice between these two reagents will be dictated by the specific synthetic transformation being undertaken. This guide provides the foundational understanding for researchers to make a strategically sound decision, optimizing reaction conditions and achieving desired synthetic outcomes.

References

  • Pearson Education, Inc. (n.d.). Using ethynylcyclohexane as a starting material and any other nee...
  • Smolecule. (2024, August 10). Buy 1-Ethyl-1-ethynylcyclohexane.
  • Chemistry Steps. (2024, November 10). Electrophilic Addition Reactions of Alkynes.
  • Anonymous. (n.d.). Electrophilic Addition to Alkynes.
  • Chemistry LibreTexts. (2020, August 26). 13.7: Electrophilic Addition Reactions of Alkynes.
  • JoVE. (2025, May 22).
  • Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes.
  • CymitQuimica. (n.d.). CAS 931-48-6: Ethynylcyclohexane.
  • Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes.
  • Royal Society of Chemistry. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Study.com. (n.d.). Azide-Alkyne Huisgen Cycloaddition Reactions.
  • ResearchG
  • Lumen Learning. (n.d.). 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook.
  • ResearchGate. (n.d.). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling | Request PDF.
  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Addition Reactions & Reduction.
  • Anonymous. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M.
  • BenchChem. (2026). Scale-Up Synthesis of 1-(Bromoethynyl)
  • Langmuir. (2009, July 9). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2009, December 15). Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces.
  • BenchChem. (2025).
  • MSU chemistry. (n.d.). Alkyne Reactivity.
  • CymitQuimica. (n.d.). CAS 931-49-7: 1-Ethynylcyclohexene.
  • ResearchGate. (n.d.). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces.
  • ChemSrc. (2025, May 20). ethynylcyclohexane - 931-48-6, C8H12, density, melting point, boiling point, structural formula, synthesis.
  • Chegg. (2019, December 8). Using ethynylcyclohexane as a starting material and any other needed reagents, how could the following compounds be synthesized?.
  • Chegg.com. (2019, December 8).
  • Google Patents. (n.d.).
  • SynArchive. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sapphire Bioscience. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NTU scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sigma-Aldrich. (n.d.).
  • Beilstein-Institut. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • ResearchGate. (n.d.).

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Comparative

Cost-Benefit Analysis of 1-Ethynylcyclohexyl Methyl Carbonate in Advanced Synthesis

Executive Summary In the landscape of complex molecule synthesis and drug development, the selection of propargylic electrophiles dictates the efficiency, regioselectivity, and functional group tolerance of transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex molecule synthesis and drug development, the selection of propargylic electrophiles dictates the efficiency, regioselectivity, and functional group tolerance of transition-metal-catalyzed cross-couplings. 1-Ethynylcyclohexyl methyl carbonate (1-ECMC) (CAS 61699-43-2) has emerged as a superior building block compared to traditional propargylic alcohols and acetates[1]. This guide provides an objective cost-benefit analysis, mechanistic insights, and validated experimental protocols to help researchers evaluate the utility of 1-ECMC in high-value synthetic workflows.

Mechanistic Superiority: The Case for Methyl Carbonates

The primary advantage of 1-ECMC lies in its dual role as both a protecting group and an activating moiety. In traditional palladium-catalyzed Tsuji-Trost type substitutions, propargylic acetates require elevated temperatures and external bases to drive the catalytic cycle.

Conversely, when 1-ECMC is subjected to Pd(0) catalysis, it undergoes oxidative addition followed by a rapid, irreversible decarboxylation[2]. This expels CO₂ gas and generates a methoxide anion in situ. The methoxide acts as an internal base, deprotonating the incoming pro-nucleophile. This unique mechanism eliminates the need for harsh external bases, allowing the reaction to proceed under strictly neutral conditions—a critical requirement when synthesizing sensitive pharmaceutical intermediates[3].

CatalyticCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd->OxAdd + Substrate Substrate 1-ECMC (Propargyl Carbonate) Substrate->OxAdd Decarb Decarboxylation (-CO2, -OMe) OxAdd->Decarb Allenyl Allenyl-Pd(II) Intermediate Decarb->Allenyl Irreversible Step NucAttack Nucleophilic Attack (Neutral Conditions) Allenyl->NucAttack + Pro-nucleophile NucAttack->Pd Catalyst Regeneration Product Substituted Product NucAttack->Product Reductive Elimination

Caption: Palladium-catalyzed decarboxylative substitution pathway using 1-ECMC.

Performance Comparison: 1-ECMC vs. Alternatives

To objectively evaluate 1-ECMC, we must compare it against its direct synthetic precursors: 1-Ethynylcyclohexanol (the unprotected alcohol) and 1-Ethynylcyclohexyl acetate .

Table 1: Quantitative & Qualitative Performance Metrics
Performance Metric1-Ethynylcyclohexanol (Alcohol)1-Ethynylcyclohexyl acetate (Acetate)1-ECMC (Methyl Carbonate)
Leaving Group Ability Poor (Requires stoichiometric activation)ModerateExcellent
Thermodynamic Drive NoneReversible equilibriumIrreversible (CO₂ evolution)
Reaction Conditions Harsh (Mitsunobu/Strong Lewis Acids)Mild to Harsh (Requires external base)Neutral (Internal methoxide generation)
Functional Group Tolerance LowModerateHigh
Average Yield (Pd-Catalysis) < 20% (Direct substitution)50% - 70%> 85%
Relative Material Cost LowLow-MediumMedium-High

Cost-Benefit Analysis & Economic Viability

While the upfront procurement cost of 1-ECMC is higher than its alcohol or acetate counterparts, a holistic cost-benefit analysis reveals that the hidden costs of using cheaper alternatives often negate the initial savings.

Using the unprotected alcohol requires stoichiometric activating agents (e.g., DEAD/PPh₃ for Mitsunobu conditions), which severely reduces atom economy and complicates downstream purification. Acetates, while cheaper, require external bases and elevated temperatures, leading to potential side reactions (e.g., elimination or polymerization) that decrease the overall yield of the target API (Active Pharmaceutical Ingredient). The high reactivity and neutral conditions afforded by 1-ECMC reduce purification bottlenecks, minimize catalyst loading, and maximize the yield of high-value, late-stage intermediates.

LogicTree Start Select Propargylic Precursor Q1 Are neutral conditions and high yield critical? Start->Q1 Q2 Is raw material cost the primary constraint? Q1->Q2 No ECMC Use 1-ECMC (High overall ROI) Q1->ECMC Yes Acetate Use Acetate (Moderate ROI) Q2->Acetate No Alcohol Use Alcohol (Low ROI due to additives) Q2->Alcohol Yes

Caption: Decision matrix for selecting propargylic precursors based on cost and reactivity.

Validated Experimental Protocol: Pd-Catalyzed Decarboxylative Substitution

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for utilizing 1-ECMC in a standard cross-coupling workflow. Every step is designed with built-in causality to guarantee success.

Step-by-Step Methodology
  • Reagent Preparation : In a flame-dried Schlenk flask under an argon atmosphere, add 1-ECMC (1.0 equiv) and the desired pro-nucleophile (e.g., a phenol or amine, 1.2 equiv).

    • Causality: The argon atmosphere is critical to prevent the premature oxidation of the air-sensitive Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Loading : Add Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%).

    • Causality: The bidentate dppe ligand tightly coordinates to the palladium center, controlling the steric environment and ensuring high regioselectivity during the nucleophilic attack on the allenyl-Pd intermediate.

  • Solvent Addition : Inject anhydrous, degassed tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: Degassing removes dissolved oxygen. THF provides optimal solubility and coordinates weakly enough to not outcompete the substrate for the metal center.

  • Reaction Execution & Self-Validation : Stir the mixture at room temperature.

    • Self-Validation Check: Attach a bubbler to the Schlenk line. The visible evolution of CO₂ bubbles serves as an immediate, self-validating indicator that oxidative addition and decarboxylation are successfully occurring. Monitor via TLC until the 1-ECMC is fully consumed (typically 2-4 hours).

  • Catalyst Quench & Extraction : Dilute the mixture with ethyl acetate and filter through a short pad of Celite.

    • Causality: Celite filtration efficiently traps the precipitated palladium black, preventing heavy metal contamination in the final product—a strict regulatory requirement in drug development.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target compound.

Workflow S1 1. Reagent Prep Dry Flask, Argon S2 2. Catalyst Loading Pd2(dba)3 + Ligand S1->S2 S3 3. Solvent Addition Degassed THF S2->S3 S4 4. Reaction Execution Monitor CO2 Evolution S3->S4 S5 5. Catalyst Quench Celite Filtration S4->S5 S6 6. Purification Flash Chromatography S5->S6

Caption: Standard experimental workflow for 1-ECMC mediated cross-coupling.

Conclusion

For researchers and drug development professionals, the transition from propargylic alcohols or acetates to 1-Ethynylcyclohexyl methyl carbonate represents a strategic upgrade. While the raw material cost is marginally higher, the mechanistic benefits—specifically the irreversible thermodynamic driving force and the ability to operate under strictly neutral conditions—result in higher yields, cleaner profiles, and superior overall economic viability in complex syntheses.

References

  • Title: 1-Ethynylcyclohexyl methyl carbonate (Compound Summary) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Palladium-Catalyzed Cyclization of Propargylic Compounds Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Palladium-catalyzed regioselective synthesis of mono and bis(arylthiol) alkenes from propargyl carbonate and thiophenol Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to 1-Ethynylcyclohexyl Methyl Carbonate

Introduction and Mechanistic Challenge 1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly valued compound utilized both as a specialty fragrance ingredient—imparting a distinct fruity and herbal scent[1]—...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenge

1-Ethynylcyclohexyl methyl carbonate (CAS: 61699-43-2) is a highly valued compound utilized both as a specialty fragrance ingredient—imparting a distinct fruity and herbal scent[1]—and as a protected tertiary alcohol intermediate in complex organic syntheses[2].

Synthesizing carbonates from tertiary alcohols like 1-ethynylcyclohexanol presents a significant thermodynamic and kinetic challenge. The reactive carbon center is highly congested due to the bulky cyclohexane ring (locked in a chair conformation) and the linear ethynyl group. Consequently, standard esterification or carbonation methods are sluggish. Furthermore, if harsh acidic conditions are applied to force the reaction, the tertiary alcohol is prone to E1 dehydration, yielding the undesired 1-ethynylcyclohexene byproduct. To achieve high yields without degradation, chemists must employ highly activated electrophiles or specialized catalytic systems[3].

This guide objectively compares the two primary synthetic routes to this molecule: the traditional chloroformate acylation and the modern, phosgene-free catalytic transesterification.

Route A: Traditional Chloroformate Acylation

Causality & Mechanism

The traditional approach utilizes methyl chloroformate. While methyl chloroformate is a strong electrophile, its direct reaction with a hindered tertiary alcohol is impractically slow. To overcome this steric barrier, is introduced as a nucleophilic catalyst. DMAP attacks the chloroformate to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and less sterically encumbered at the reactive carbonyl center than the parent chloroformate, facilitating rapid nucleophilic attack by 1-ethynylcyclohexanol.

Experimental Protocol

This protocol is a self-validating system; the sequential addition controls the exothermic formation of the intermediate, while the aqueous workup is specifically designed to strip the highly water-soluble pyridine and DMAP salts.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-ethynylcyclohexanol (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to serve as a stoichiometric acid scavenger for the generated HCl.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroformate (1.2 eq) dropwise to control the exothermic formation of the acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6–12 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO3, and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

Route B: Green Catalytic Transesterification

Causality & Mechanism

A modern, phosgene-free alternative utilizes dimethyl carbonate (DMC)[3]. DMC is a safe, green reagent but is a notoriously weak electrophile. To enable the carbonation of a tertiary alcohol, a hard Lewis acid catalyst—specifically [La(O-iPr)3]—is employed[4]. The La(III) center coordinates to the carbonyl oxygen of DMC, drastically increasing its electrophilicity, while simultaneously coordinating to the alcohol to bring the reactants into proximity[3]. Because transesterification is an equilibrium process, the reaction must be driven forward by Le Chatelier's principle; this is achieved by the continuous azeotropic removal of the methanol byproduct using 5Å molecular sieves[2].

Experimental Protocol

This protocol relies on thermodynamic driving forces. The 5Å sieves are critical; they have a pore size perfectly suited to trap the small methanol molecules while excluding the bulkier DMC and product[2].

  • Preparation: To an oven-dried flask, add La(O-iPr)3 (3 mol%) and 1-ethynylcyclohexanol (1.0 eq)[2].

  • Solvent/Reactant Addition: Add a large excess of anhydrous dimethyl carbonate (DMC), which functions as both the reactant and the solvent (approx. 0.5 M relative to the alcohol)[2].

  • Apparatus Setup: Equip the flask with a Dean-Stark trap filled with approximately 50 g of 5Å molecular sieves (pellets) and a reflux condenser[2].

  • Reflux: Heat the mixture to azeotropic reflux (bath temperature ~110 °C)[2]. The 5Å sieves selectively trap the generated methanol, shifting the equilibrium toward the product[2].

  • Quench: After 4 hours of heating, cool the mixture to ambient temperature[2]. Add a single drop of water and stir for 5 minutes to hydrolyze and deactivate the lanthanum catalyst[2].

  • Purification: Filter the mixture to remove the quenched catalyst, concentrate under reduced pressure to recover excess DMC, and purify the residue via silica gel chromatography[2].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes:

ParameterRoute A: Chloroformate AcylationRoute B: La(III) Transesterification
Primary Reagent Methyl chloroformateDimethyl carbonate (DMC)
Catalyst System DMAP (Nucleophilic Activation)La(O-iPr)3 (Lewis Acid Activation)
Reaction Time 6–12 hours4–6 hours
Typical Yield 75–85%80–90%
Primary Byproduct Pyridine·HCl (requires aqueous wash)Methanol (trapped by molecular sieves)
E-Factor / Greenness Low (High waste, toxic/corrosive reagents)High (Phosgene-free, low waste, recyclable solvent)
Scalability Moderate (Exothermic, requires strict cooling)High (Safe reagents, simple filtration workup)

Mechanistic and Workflow Visualizations

Pathway cluster_A Route A: Chloroformate Acylation cluster_B Route B: Catalytic Transesterification SM 1-Ethynylcyclohexanol ReagentA Methyl Chloroformate + DMAP SM->ReagentA ReagentB Dimethyl Carbonate + La(O-iPr)3 SM->ReagentB InterA N-Acylpyridinium Intermediate ReagentA->InterA Fast Activation Prod 1-Ethynylcyclohexyl methyl carbonate InterA->Prod Nucleophilic Attack InterB La(III)-Carbonyl Coordination ReagentB->InterB Lewis Acid Activation InterB->Prod Transesterification

Fig 1. Mechanistic divergence between chloroformate acylation and La(III)-catalyzed transesterification.

Workflow Step1 Mix 1-Ethynylcyclohexanol & Dimethyl Carbonate Step2 Add La(O-iPr)3 Catalyst (3 mol%) Step1->Step2 Step3 Azeotropic Reflux (110°C) with Dean-Stark Trap Step2->Step3 Step4 Continuous Methanol Removal via 5Å Molecular Sieves Step3->Step4 Step5 Quench (H2O) & Filter Catalyst Step4->Step5 Step6 Purification (Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the green La(III)-catalyzed transesterification route.

References

  • Hatano, M., Kamiya, S., Moriyama, K., & Ishihara, K. (2011). Lanthanum(III) Isopropoxide Catalyzed Chemoselective Transesterification of Dimethyl Carbonate and Methyl Carbamates. Organic Letters, 13(3), 430-433. URL:[Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. URL:[Link]

  • European Patent Office. (2006). Alkyl cycloheptylmethyl carbonates and perfume compositions (EP1698684A1).

Sources

Safety & Regulatory Compliance

Safety

1-Ethynylcyclohexyl methyl carbonate proper disposal procedures

Comprehensive Safety and Disposal Guide for 1-Ethynylcyclohexyl Methyl Carbonate In the landscape of modern drug development and organic synthesis, the safe lifecycle management of reactive intermediates is just as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 1-Ethynylcyclohexyl Methyl Carbonate

In the landscape of modern drug development and organic synthesis, the safe lifecycle management of reactive intermediates is just as critical as their synthetic utility. 1-Ethynylcyclohexyl methyl carbonate is a highly specialized building block frequently utilized in transition-metal-catalyzed coupling reactions and the synthesis of complex cyclic scaffolds. However, its unique structural combination—a terminal alkyne paired with an organic carbonate—presents specific logistical and safety challenges during laboratory handling and disposal.

This guide provides a comprehensive, self-validating operational protocol for the safe disposal of 1-ethynylcyclohexyl methyl carbonate. By understanding the mechanistic causality behind its reactivity, laboratory personnel can prevent catastrophic incidents, ensuring a safe and compliant operational environment.

Chemical Profile & Quantitative Data

Before executing any disposal protocol, personnel must verify the physical and hazard parameters of the chemical.

ParameterSpecification / Hazard Classification
Chemical Name 1-Ethynylcyclohexyl methyl carbonate
CAS Registry Number 61699-43-2
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
GHS Hazard Classes Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Key Structural Risks Terminal Alkyne (Acetylide risk), Carbonate (Hydrolysis risk)
Disposal Modality High-Temperature Incineration (Non-Halogenated)

Mechanistic Hazard Analysis: The Causality of Risk

To safely dispose of any chemical, one must first understand why it is dangerous. 1-Ethynylcyclohexyl methyl carbonate presents a dual-hazard profile due to its specific functional groups:

  • The Terminal Alkyne Hazard (Acetylide Formation): The terminal alkyne proton is weakly acidic (pKa ~25). If this compound is inadvertently mixed with aqueous heavy metal waste streams (specifically Copper, Silver, or Lead), it undergoes a facile deprotonation and metalation reaction to form metal acetylides[2]. These acetylides are highly unstable, shock-sensitive explosives that can detonate upon slight mechanical friction, impact, or drying.

  • The Carbonate Hazard (Hydrolysis and Overpressurization): Organic carbonates are susceptible to nucleophilic attack. In the presence of strong acids or bases (pH < 6 or pH > 8), the methyl carbonate moiety hydrolyzes into 1-ethynylcyclohexanol, methanol, and carbon dioxide (CO₂)[3]. If this hydrolysis occurs inside a tightly sealed glass or rigid plastic waste container, the continuous evolution of CO₂ gas will inevitably lead to catastrophic hydrostatic overpressurization and container rupture.

ReactivityPathway Molecule 1-Ethynylcyclohexyl methyl carbonate Hydrolysis Base/Acid Hydrolysis (pH < 6 or pH > 8) Molecule->Hydrolysis Acetylide Heavy Metals (Cu, Ag, Pb) Molecule->Acetylide HydrolysisProd Methanol + CO2 + 1-Ethynylcyclohexanol (Pressurization Risk) Hydrolysis->HydrolysisProd AcetylideProd Metal Acetylide (Shock-Sensitive Explosive) Acetylide->AcetylideProd

Mechanistic pathways of chemical degradation and associated laboratory hazards.

Self-Validating Disposal Protocol

Objective: To safely package and route 1-ethynylcyclohexyl methyl carbonate for thermal destruction while actively preventing acetylide formation and gas evolution.

Phase 1: Waste Stream Compatibility Verification Causality: Preventing the mixture of incompatible chemicals is the absolute most critical step in laboratory waste management.

  • Identify the Receptacle: Select a dedicated "Non-Halogenated Flammable Organic Waste" carboy.

  • Heavy Metal Audit (Validation Step): Review the waste log of the selected carboy. You must confirm the absolute absence of Cu, Ag, Pb, or Hg salts to eliminate the risk of acetylide formation. If the history of the carboy is unknown, do not use it.

  • pH Verification (Validation Step): Using a universal pH indicator strip, test a small aliquot of the current waste stream. The pH must read between 6.0 and 8.0. If the waste is acidic or basic, the carbonate will hydrolyze and generate CO₂. If the pH is out of range, select a new, empty carboy.

Phase 2: Transfer and Containment Causality: The compound is a Category 4 Flammable Liquid; static discharge or improper containment can lead to ignition or rupture[1].

  • Grounding: Ensure all metal transfer funnels and containers are properly grounded and bonded.

  • Transfer: In a certified chemical fume hood, transfer the waste into a High-Density Polyethylene (HDPE) container. HDPE is preferred over glass as it will not shatter into shrapnel if minor pressurization occurs.

  • Headspace Management (Validation Step): Fill the container to a maximum of 80% capacity. This 20% headspace is mathematically required to accommodate vapor expansion due to temperature fluctuations in the laboratory.

  • Vented Capping: Seal the container with a vented cap containing a hydrophobic PTFE membrane. This allows any trace CO₂ to safely vent while preventing ambient moisture from entering the container.

Phase 3: Labeling and Final Disposition

  • GHS Labeling: Apply a compliant hazardous waste label. Mark the primary hazards: "Flammable Liquid" and "Irritant"[1].

  • Specific Warning: Explicitly write the chemical name and add the warning tag: "CONTAINS TERMINAL ALKYNE - DO NOT MIX WITH HEAVY METALS."

  • Storage & Pickup: Store the sealed container in a grounded, ventilated flammable safety cabinet at < 25°C.

  • Destruction: Route the waste to a certified environmental contractor for high-temperature incineration (rotary kiln), which is the only approved method for the complete destruction of this organic compound[4].

DisposalWorkflow Start Waste Generation: 1-Ethynylcyclohexyl methyl carbonate CheckMetals Does waste contain heavy metals (Cu, Ag)? Start->CheckMetals AcetylideRisk DANGER: Explosive Acetylide Risk! Quench separately. CheckMetals->AcetylideRisk Yes OrganicWaste Route to Non-Halogenated Flammable Organic Waste CheckMetals->OrganicWaste No Labeling Label: Flammable, Irritant, Terminal Alkyne OrganicWaste->Labeling Storage Store in vented safety cabinet < 25°C Labeling->Storage Disposal Incineration by Certified Waste Contractor Storage->Disposal

Workflow for the safe segregation and disposal of 1-ethynylcyclohexyl methyl carbonate.

Emergency Spill Response Protocol

In the event of an accidental release outside of a fume hood, execute the following steps to mitigate inhalation and fire risks:

  • Evacuate and Ventilate: Immediately remove all ignition sources (hot plates, static-prone equipment) from the vicinity. Increase room ventilation.

  • Containment: Surround the spill with inert, non-combustible absorbent materials such as diatomaceous earth, dry sand, or vermiculite. Do not use combustible sawdust or paper towels, as they increase the fire hazard.

  • Neutralization and Cleanup: Sweep the absorbed material using non-sparking tools (e.g., brass or plastic dustpans). Place the saturated absorbent into a chemically resistant, vented waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove residual organics, collecting the wash water as hazardous waste.

References

  • PubChem. "1-Ethynylcyclohexyl methyl carbonate | C10H14O3 | CID 13570870." National Center for Biotechnology Information.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Schaffner, B. et al. "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews (ACS Publications), 2010.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Ethynylcyclohexyl methyl carbonate: PPE, Operations, and Disposal

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 1-Ethynylcyclohexyl methyl carbonate (CAS No. 61699-43-2). The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's specific hazards.

Hazard Assessment & Chemical Profile

A foundational understanding of a chemical's properties is the first step in any robust safety plan. 1-Ethynylcyclohexyl methyl carbonate is a combustible liquid that poses specific risks of skin, eye, and respiratory irritation. Its hazard profile necessitates a multi-layered approach to safety, beginning with a clear view of its characteristics.

Table 1: Chemical Identity

Property Value Source
CAS Number 61699-43-2 [1]
Molecular Formula C₁₀H₁₄O₃ [1][2]
Molecular Weight 182.22 g/mol [1]

| Physical Form | Liquid | |

Table 2: GHS Hazard Profile | Category | Information | Rationale & Causality | | :--- | :--- | :--- | | Signal Word | Warning | Indicates a moderate level of hazard. | | Pictogram | alt text | Represents skin/eye irritation, respiratory tract irritation, and acute toxicity. | | Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | The combustibility (H227) is a common trait for organic carbonates. The irritant properties (H315, H319, H335) are likely associated with the ethynylcyclohexyl group, a characteristic shared by similar structures like 1-Ethynyl-1-cyclohexanol, which also causes significant skin and eye irritation.[3] | | Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 | These statements form the basis for the operational and PPE guidelines that follow, covering prevention, response, storage, and disposal. |

Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but about an integrated system of controls. Engineering controls are the first and most critical layer, with PPE providing the essential final barrier.[4][5]

Foundational Layer: Engineering Controls
  • Chemical Fume Hood: All handling of 1-Ethynylcyclohexyl methyl carbonate must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The compound's potential to cause respiratory irritation (H335) and its combustible nature make containment essential to prevent inhalation of vapors and to control the atmospheric environment.[6][7]

Primary PPE (Mandatory for All Handling)
  • Eye and Face Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required.[8] The H319 "Causes serious eye irritation" classification means that standard safety glasses are insufficient.[6] For operations involving larger volumes (>50 mL) or with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[4][5]

  • Skin and Body Protection: A flame-retardant laboratory coat is mandatory and must be fully buttoned. It should be worn over long-sleeved clothing and full-length pants. This addresses both the combustible liquid (H227) and skin irritation (H315) hazards. Closed-toe, chemical-resistant shoes are required at all times in the laboratory.[7][9]

  • Hand Protection: Chemical-resistant gloves are a critical control point.

    • Material: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Practice: Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique to avoid contaminating your skin. Contaminated gloves should never be reused.[4][10] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Respiratory Protection (Situational)

While the fume hood is the primary respiratory control, emergency situations may require additional protection. For large spills or a failure of the ventilation system, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge may be necessary.[6] Use of respirators requires prior medical clearance, training, and fit-testing as per your institution's policy.

Table 3: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (in lab) Chemical Splash Goggles Nitrile/Neoprene Gloves Flame-Retardant Lab Coat Not required
Weighing/Transfer (<50 mL) Chemical Splash Goggles Nitrile/Neoprene Gloves Flame-Retardant Lab Coat Fume Hood (Required)
Reaction Setup/Workup Goggles & Face Shield Nitrile/Neoprene Gloves Flame-Retardant Lab Coat Fume Hood (Required)

| Spill Cleanup | Goggles & Face Shield | Nitrile/Neoprene Gloves | Chemical-Resistant Apron/Coverall | Air-Purifying Respirator (if outside hood) |

Standard Operating Procedure (SOP): From Receipt to Disposal

This section provides a step-by-step workflow designed to minimize exposure and mitigate risks at every stage of handling.

Pre-Handling & Preparation
  • Designate Area: Clearly designate the area within the fume hood where the work will occur.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all mandatory PPE as described in Section 2.2 before bringing the chemical into the work area.

  • Prepare Spill Kit: Ensure a chemical spill kit containing absorbent material (e.g., vermiculite or sand), waste bags, and tongs is immediately accessible.[10][11]

Handling and Use
  • Grounding: When transferring the liquid, use grounding and bonding techniques to prevent the buildup of static electricity, which could serve as an ignition source for the combustible liquid.[11]

  • Aliquotting: Open the container in the fume hood. Use a clean pipette or syringe to transfer the required amount to your reaction vessel.

  • Sealing: Immediately cap the source container and the reaction vessel securely.

  • Heating: If heating is required, use a heating mantle or oil bath with temperature control. Never use an open flame. Keep all ignition sources away from the work area.

Spill Management
  • Evacuate & Alert: If a spill occurs, alert all personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab and contact your institution's emergency response team.

  • Contain: For small spills inside a fume hood, use an absorbent material like sand or vermiculite to dike the spill and prevent it from spreading.[10] Do not use combustible absorbents like paper towels.

  • Clean-Up: Wearing the appropriate PPE (including a chemical-resistant apron), carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal
  • Segregation: All waste contaminated with 1-Ethynylcyclohexyl methyl carbonate, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[7]

  • Containerization: Collect all waste in a dedicated, properly labeled hazardous waste container with a secure lid. Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Ethynylcyclohexyl methyl carbonate."

  • Disposal: The sealed container must be disposed of through your institution's certified hazardous waste management program.[11] Under no circumstances should this chemical or its waste be poured down the drain.[7]

Visualization: Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations, emphasizing the critical decision points for ensuring safety throughout the process.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Operation Phase cluster_disposal 4. Disposal & Cleanup prep_start Start: New Task verify_hood Verify Fume Hood (Certification & Airflow) prep_start->verify_hood don_ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) verify_hood->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit get_chem Retrieve Chemical prep_spill_kit->get_chem transfer Transfer / Aliquot (Use Grounding) get_chem->transfer perform_op Perform Operation (Reaction, etc.) transfer->perform_op spill_check Spill Occurred? perform_op->spill_check spill_yes Execute Spill Management Protocol spill_check->spill_yes Yes spill_no Proceed to Cleanup spill_check->spill_no No dispose_waste Segregate & Containerize All Hazardous Waste spill_yes->dispose_waste After cleanup spill_no->dispose_waste clean_area Decontaminate Work Area dispose_waste->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands task_end End: Task Complete wash_hands->task_end

Caption: Workflow for Safe Handling of 1-Ethynylcyclohexyl methyl carbonate.

Conclusion

The responsible use of 1-Ethynylcyclohexyl methyl carbonate hinges on a proactive and informed approach to safety. By integrating the engineering controls, personal protective equipment, and operational steps detailed in this guide, researchers can confidently manage the risks associated with this compound. Always remember that this document serves to supplement, not replace, your institution's specific chemical hygiene and safety plans. A culture of safety, built on expertise and trust, is our greatest asset in advancing scientific discovery.

References

  • What are the safety precautions when handling sodium carbonate? - Blog. [Link]

  • LCSS: ACETYLENE. National Research Council. [Link]

  • 1-ethynylcyclohexyl methyl carbonate (C10H14O3) - PubChemLite. PubChemLite. [Link]

  • Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH. Carl ROTH. [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. Hazchem Safety. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Chemistry Department Safety Manual.pdf. [Link]

  • Safe Handling of Acetylene Gas - hsse world. HSSE World. [Link]

  • Safety Data Sheet. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

Sources

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